Sarasinoside C1
Description
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Properties
Molecular Formula |
C55H88N2O20 |
|---|---|
Molecular Weight |
1097.3 g/mol |
IUPAC Name |
N-[(2S,3R,4R,5R,6R)-2-[(3R,4S,5R,6S)-5-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-hydroxy-6-[[(3S,5R,10S,13R,14R,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methyl-4-oxohept-5-en-2-yl]-1,2,3,5,6,7,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C55H88N2O20/c1-24(2)18-28(61)19-25(3)30-11-12-31-29-10-13-37-53(6,7)38(15-17-55(37,9)32(29)14-16-54(30,31)8)76-52-48(44(66)36(23-72-52)75-49-39(56-26(4)59)45(67)42(64)34(20-58)73-49)77-50-40(57-27(5)60)46(68)43(65)35(74-50)22-71-51-47(69)41(63)33(62)21-70-51/h18,25,30-31,33-52,58,62-69H,10-17,19-23H2,1-9H3,(H,56,59)(H,57,60)/t25-,30-,31+,33-,34-,35-,36-,37+,38+,39-,40-,41+,42+,43-,44+,45-,46-,47-,48-,49+,50+,51+,52+,54-,55-/m1/s1 |
InChI Key |
WQPAMXVSIZMQQI-MIKXQZHOSA-N |
Isomeric SMILES |
C[C@H](CC(=O)C=C(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H](CO5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)NC(=O)C)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O)O)NC(=O)C)C)C |
Canonical SMILES |
CC(CC(=O)C=C(C)C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4(C)C)OC5C(C(C(CO5)OC6C(C(C(C(O6)CO)O)O)NC(=O)C)O)OC7C(C(C(C(O7)COC8C(C(C(CO8)O)O)O)O)O)NC(=O)C)C)C |
Synonyms |
sarasinoside C1 sarasinoside-C1 |
Origin of Product |
United States |
Foundational & Exploratory
Sarasinoside C1: A Technical Guide to its Natural Source and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarasinoside C1 is a complex norlanostane-triterpenoid oligoglycoside, a class of natural products that has garnered significant interest within the scientific community due to its unique chemical architecture and potential pharmacological activities. These compounds are predominantly found in marine sponges and are characterized by a triterpenoid aglycone core linked to a carbohydrate chain. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its extraction and isolation, and a putative biosynthetic pathway, offering valuable insights for researchers in natural product chemistry, marine biotechnology, and drug discovery.
Natural Source and Abundance
This compound is a secondary metabolite produced by marine sponges. To date, it has been isolated from two primary species:
These sponges are typically found in the marine environments of the Pacific Ocean, including locations such as the Bismarck Sea and Palau. The abundance of this compound can vary depending on the specific sponge species, geographical location, and environmental conditions. While it is described as a major metabolite in some extracts, precise quantitative yields from published studies are often not specified.
Quantitative Data on Extraction
The following table summarizes the available quantitative data from a representative extraction of this compound from the marine sponge Melophlus sarasinorum.
| Parameter | Value | Unit | Source |
| Starting Material (Freeze-dried sponge) | 78.7 | g | [1] |
| Crude Extract | 8.7 | g | [1] |
| Final Yield of Pure this compound | Not Reported | - | - |
Extraction and Isolation: Experimental Protocols
The isolation of this compound from its natural source is a multi-step process involving solvent extraction followed by chromatographic purification. The following protocol is based on the methodology described for the isolation from Melophlus sarasinorum.[1]
Extraction
-
Preparation of Sponge Material: The sponge material is freeze-dried to remove water content.
-
Solvent Extraction: The dried sponge material (78.7 g) is subjected to exhaustive extraction with a 1:1 mixture of methanol (CH₃OH) and dichloromethane (CH₂Cl₂). This process is typically repeated three times to ensure complete extraction of the secondary metabolites.
-
Crude Extract Preparation: The solvent from the combined extracts is evaporated under reduced pressure to yield a crude extract (8.7 g).
Chromatographic Purification
-
Vacuum Liquid Chromatography (VLC): The crude extract is first fractionated using C-18 reversed-phase vacuum liquid chromatography. A gradient of decreasing solvent polarity is employed, starting with more polar solvents and gradually moving to less polar solvents.
-
Fraction Collection: Fractions are eluted with varying ratios of methanol (CH₃OH) and water (H₂O), such as 3:1 CH₃OH/H₂O, followed by pure CH₃OH.
-
High-Performance Liquid Chromatography (HPLC): The fractions containing the compounds of interest are then subjected to further purification using reversed-phase high-performance liquid chromatography (HPLC) to isolate pure this compound and its analogues.
Structure Elucidation
The chemical structure of this compound is determined using a combination of spectroscopic techniques, including:
-
1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy: Provides detailed information about the carbon and proton framework of the molecule.
-
High-Resolution Mass Spectrometry (HRMS): Used to determine the exact molecular formula of the compound.
The molecular formula of this compound has been determined to be C₅₅H₈₇N₂O₂₀.[1]
Biosynthesis of this compound
The complete biosynthetic pathway of this compound has not been fully elucidated. However, based on its norlanostane triterpenoid structure, a putative pathway can be proposed, starting from the well-established mevalonate (MVA) pathway for isoprenoid biosynthesis.
Putative Biosynthetic Pathway
The biosynthesis is thought to proceed through the following key stages:
-
Formation of Isopentenyl Pyrophosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP): Acetyl-CoA is converted to IPP and its isomer DMAPP via the mevalonate pathway.
-
Synthesis of Squalene: IPP and DMAPP are condensed to form farnesyl pyrophosphate (FPP). Two molecules of FPP are then joined head-to-head by squalene synthase to produce squalene.
-
Cyclization to Lanosterol: Squalene is epoxidized to 2,3-oxidosqualene, which is then cyclized by an oxidosqualene cyclase to form the tetracyclic triterpenoid, lanosterol.
-
Formation of the Norlanostane Aglycone: The lanosterol backbone undergoes a series of post-cyclization modifications, including demethylation (loss of a methyl group, leading to the "nor" designation), oxidation, and other rearrangements, likely catalyzed by cytochrome P450 monooxygenases, to form the specific norlanostane aglycone of this compound.
-
Glycosylation: The aglycone is then sequentially glycosylated by specific glycosyltransferases, which attach the four sugar units (a tetraose moiety) to the triterpenoid core to yield the final this compound molecule. The sugar chain consists of β-D-Xylp-(1→6)-β-D-GlcNAcp-(1→2)-[β-D-GalNAcp-(1→4)]-β-D-Xylp.[2]
Visualizations
Experimental Workflow for Extraction and Isolation
Caption: Workflow for the extraction and isolation of this compound.
Putative Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway for this compound.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physical and Chemical Properties of Sarasinoside C1
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, a complex triterpenoidal oligoglycoside. The information is compiled from various scientific sources, with a focus on quantitative data, experimental methodologies, and potential mechanisms of action to support further research and development.
Core Physical and Chemical Properties
This compound is a 30-norlanostane saponin isolated from the marine sponge Melophlus sarasinorum.[1][2] It is characterized by a triterpenoid aglycone core linked to a tetraose moiety.[2][3] The compound is typically isolated as a yellowish, amorphous solid.[1][2]
Table 1: Summary of Physical and Chemical Properties of this compound
| Property | Value | Source |
| Appearance | Yellowish, amorphous solid | [1][2] |
| Molecular Formula | C₅₅H₈₇N₂O₂₀ | [1][2] |
| Molecular Weight (Monoisotopic) | 1097.5908 g/mol (Calculated from [M+H]⁺) | [1][2] |
| [M+H]⁺ (HRESIMS) | m/z 1097.6000 | [1][2] |
| Core Skeleton | 30-norlanostane | [1] |
| Carbohydrate Moiety | β-d-Xylp-(1→6)-β-d-GlcNAcp-(1→2)-[β-d-GalNAcp-(1→4)]-β-d-Xylp | [2][3] |
Spectral Data
The structure of this compound was elucidated through extensive spectroscopic analysis, primarily High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and various Nuclear Magnetic Resonance (NMR) techniques.
Table 2: Key Spectroscopic Data for this compound in CD₃OD
| Data Type | Key Signals and Observations | Source |
| (+)-HRESIMS | A protonated adduct [M+H]⁺ was observed at m/z 1097.6000, confirming the molecular formula C₅₅H₈₇N₂O₂₀. | [1][2] |
| ¹³C NMR (Aglycone) | Characteristic signals for the C-24/C-25 unsaturated ketone side-chain include: δC 204.0 (C-23), δC 125.2 (C-24), and δC 157.0 (C-25). | [2] |
| ¹H NMR (Aglycone) | Key signals for the side-chain include: δH 6.16 (br s, H-24), δH 1.91 (s, 3H, H-26), and δH 2.12 (s, 3H, H-27). | [2] |
| ¹³C NMR (Glycoside) | Four anomeric carbon signals were identified at: δC 105.7 (C-1'), δC 102.1 (C-1''), δC 105.2 (C-1'''), and δC 102.4 (C-1''''). | [2] |
| ¹H NMR (Glycoside) | Four anomeric proton signals were identified at: δH 4.35 (d, J = 7.0 Hz, H-1'), δH 4.88 (d, J = 7.5 Hz, H-1''), δH 4.42 (d, J = 7.5 Hz, H-1'''), and δH 4.47 (d, J = 8.0 Hz, H-1''''). | [2] |
Experimental Protocols
Isolation and Purification of this compound
The following protocol outlines the general procedure for extracting and isolating this compound from its natural source, the marine sponge Melophlus sarasinorum.
-
Extraction : The freeze-dried and ground sponge material (e.g., 78.7 g) is extracted exhaustively (typically three times) with a 1:1 mixture of methanol (CH₃OH) and dichloromethane (CH₂Cl₂).[1][2]
-
Solvent Removal : The solvent from the combined extracts is removed under reduced pressure to yield a crude extract.
-
Fractionation : The crude extract is subjected to fractionation using C-18 Vacuum Liquid Chromatography (VLC). A stepwise gradient of decreasing solvent polarity is employed, typically starting with water and progressing to methanol.
-
Prefraction Purification : Fractions containing the target compounds, often those eluted with CH₃OH/H₂O (3:1) and pure CH₃OH, are collected for further purification.[1][2]
-
Final Purification : The final purification of this compound is achieved using High-Performance Liquid Chromatography (HPLC), typically on a C-18 column.[1][2]
References
- 1. Additional Sarasinosides from the Marine Sponge Melophlus sarasinorum Collected from the Bismarck Sea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Additional Sarasinosides from the Marine Sponge Melophlus sarasinorum Collected from the Bismarck Sea | Semantic Scholar [semanticscholar.org]
Sarasinoside C1: A Comprehensive Technical Overview of a Marine Norlanostane Triterpenoid Glycoside
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sarasinoside C1 is a complex norlanostane triterpenoid saponin originally isolated from the marine sponge Melophlus sarasinorum. As a member of the sarasinoside family, it is characterized by a 30-norlanostane aglycone core and a complex oligosaccharide chain. This technical guide provides a detailed overview of the molecular characteristics, biological activities, and experimental methodologies related to this compound. It is intended to serve as a resource for researchers in natural product chemistry, marine biotechnology, and pharmacology who are interested in the potential applications of this and related marine-derived compounds. The guide summarizes the physicochemical properties of this compound, outlines its known cytotoxic and antifungal activities, and provides detailed experimental protocols for its isolation and biological evaluation. Furthermore, it presents a generalized signaling pathway for the mechanism of action of cytotoxic triterpenoid saponins, as the specific molecular cascade for this compound has yet to be fully elucidated.
Molecular Profile of this compound
This compound is a glycoside with a complex structure, contributing to its significant molecular weight. Its molecular formula has been determined through high-resolution mass spectrometry.
| Property | Value | Source |
| Molecular Formula | C₅₅H₈₇N₂O₂₀ | [1] |
| (for the protonated molecule [M+H]⁺) | ||
| Molecular Weight | ~1097.29 g/mol | N/A |
| Mass Spectrometry | m/z 1097.6000 [M+H]⁺ | [1] |
Biological Activity
This compound is a member of the broader sarasinoside family of marine natural products, which have demonstrated a range of biological activities. While the activity of this compound itself is sometimes considered modest by current screening standards, related sarasinosides have shown more potent effects.
Cytotoxic Activity
Various sarasinosides have been reported to exhibit cytotoxicity against several cancer cell lines. This activity is a common feature of triterpenoid saponins, which are known to interact with cell membranes and induce apoptosis. The cytotoxic potential of these compounds is influenced by both the structure of the aglycone and the composition of the sugar side chains.
Antifungal Activity
Certain sarasinosides have also displayed antifungal properties, particularly against yeasts such as Saccharomyces cerevisiae. The proposed mechanism for the antifungal action of triterpenoid saponins involves their interaction with sterols, primarily ergosterol, in the fungal cell membrane. This interaction can lead to the formation of pores, disrupting membrane integrity and causing cell death.
Other Activities
Recent computational studies have suggested that sarasinosides may have antifouling properties through the inhibition of acetylcholinesterase (AChE). However, this has not yet been experimentally validated for this compound.
Proposed Mechanism of Action
The precise signaling pathway for this compound has not been definitively established. However, based on studies of other cytotoxic triterpenoid saponins, a general mechanism involving the induction of apoptosis is widely proposed. This can occur through both extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways.
The antifungal activity of triterpenoid saponins is primarily attributed to their interaction with fungal cell membrane sterols.
Experimental Protocols
The study of this compound involves a multi-step process from isolation to biological characterization.
Isolation and Purification Workflow
The isolation of this compound from its natural source, the marine sponge Melophlus sarasinorum, is a critical first step.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for a specified period (e.g., 24-72 hours). Include appropriate vehicle controls.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.
Antifungal Susceptibility Testing (Broth Microdilution)
This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent.
Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the fungal strain to be tested.
-
Compound Dilution: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate containing appropriate broth medium.
-
Inoculation: Add the fungal inoculum to each well. Include positive (no compound) and negative (no inoculum) controls.
-
Incubation: Incubate the plates at an appropriate temperature for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, often determined by visual inspection or by measuring absorbance.
Conclusion and Future Directions
This compound represents a class of structurally complex marine natural products with potential, yet underexplored, pharmacological activities. While the broader family of sarasinosides has shown promise as cytotoxic and antifungal agents, further investigation into the specific biological activities and mechanisms of action of this compound is warranted. Elucidation of its precise molecular targets and signaling pathways will be crucial for any future drug development efforts. The detailed protocols provided herein offer a foundation for researchers to pursue further studies on this and other related marine-derived compounds.
References
A Comprehensive Spectroscopic Guide to Sarasinoside C1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for Sarasinoside C1, a complex norlanostane-triterpenoid oligoglycoside. Originally isolated from the Palauan marine sponge Asteropus sarasinosum, this marine natural product has been more recently identified in the sponge Melophlus sarasinorum.[1] The structural complexity and potential biological activities of sarasinosides make them of significant interest to the scientific community.
This document summarizes the High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and Nuclear Magnetic Resonance (NMR) data for this compound, presented in a clear, tabular format for ease of reference and comparison. Detailed experimental methodologies, based on established protocols for the isolation and characterization of marine saponins, are also provided.
High-Resolution Mass Spectrometry (HRESIMS) Data
High-resolution mass spectrometry is a critical tool for determining the elemental composition of a molecule. For this compound, positive-ion mode HRESIMS analysis was utilized to determine its molecular formula.
| Parameter | Value | Reference |
| Molecular Formula | C₅₅H₈₇N₂O₂₀ | [2] |
| Ionization Mode | Positive (+) | [2] |
| Adduct | [M+H]⁺ | [2] |
| Observed m/z | 1097.6000 | [2] |
Nuclear Magnetic Resonance (NMR) Spectroscopic Data
The structural elucidation of this compound was accomplished through a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments. The following data represents the full assignment for the compound in deuterated methanol (CD₃OD), which allows for straightforward comparison with other analogues in this class.[2]
Table 1: ¹H and ¹³C NMR Data for the Glycoside Moiety of this compound in CD₃OD. [1]
| Position | δC (ppm) | δH (ppm), mult. (J in Hz) |
| β-D-Xylose | ||
| 1' | 105.7 | 4.35, d (7.5) |
| 2' | 79.4 | 3.68 |
| 3' | 77.1 | 3.54 |
| 4' | 79.4 | 3.65 |
| 5' | 66.8 | 3.28, 3.94 |
| β-D-GlcNAc | ||
| 1'' | 102.1 | 4.88, d (7.5) |
| 2'' | 58.0 | 3.69 |
| 3'' | 77.0 | 3.44 |
| 4'' | 72.5 | 3.23 |
| 5'' | 78.5 | 3.69 |
| 6'' | 62.1 | 3.75, 3.88 |
| N-Ac | 23.3, 175.5 | 1.98, s |
| β-D-GalNAc | ||
| 1''' | 105.2 | 4.42, d (7.5) |
| 2''' | 54.3 | 3.84 |
| 3''' | 76.5 | 3.55 |
| 4''' | 70.8 | 3.88 |
| 5''' | 77.0 | 3.75 |
| 6''' | 62.6 | 3.72 |
| N-Ac | 23.2, 175.7 | 1.97, s |
| β-D-Xylose | ||
| 1'''' | 102.4 | 4.47, d (8.0) |
| 2'''' | 75.1 | 3.19 |
| 3'''' | 76.9 | 3.33 |
| 4'''' | 71.0 | 3.49 |
| 5'''' | 66.9 | 3.19, 3.84 |
Table 2: Key ¹H and ¹³C NMR Resonances for the Aglycone Moiety of this compound in CD₃OD.
While the complete NMR data for the aglycone was detailed in the supporting information of the source publication, the following key signals for the characteristic C-24/C-25 unsaturated ketone side-chain were highlighted.[2]
| Position | δC (ppm) | δH (ppm), mult. (J in Hz) |
| 22 | 52.4 | 2.09 (H-22b), 2.52 (dd, H-22a) |
| 23 | 204.0 | - |
| 24 | 125.2 | 6.16 (br s) |
| 25 | 157.0 | - |
| 26 | 27.7 | 1.91 (s, 3H) |
| 27 | 20.9 | 2.12 (s, 3H) |
Experimental Protocols
The following outlines the general methodologies employed for the isolation and spectroscopic analysis of this compound, based on established procedures for marine natural products.
Isolation and Purification
-
Extraction: The freeze-dried sponge material (Melophlus sarasinorum) is extracted multiple times with a 1:1 mixture of methanol (CH₃OH) and dichloromethane (CH₂Cl₂).
-
Fractionation: The resulting crude extract is then subjected to fractionation using C-18 vacuum liquid chromatography, eluting with solvents of decreasing polarity.
-
Purification: The fractions containing the compounds of interest are further purified using High-Performance Liquid Chromatography (HPLC) to yield pure this compound.[1]
Spectroscopic Analysis
-
NMR Spectroscopy:
-
Sample Preparation: Samples are dissolved in deuterated methanol (CD₃OD).
-
Instrumentation: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, ROESY) NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 or 600 MHz).
-
Referencing: The residual solvent signals of CD₃OD are used as internal references (δH 3.31 and δC 49.0).
-
Data Analysis: The structure is elucidated by detailed analysis of the chemical shifts, coupling constants, and correlations observed in the various NMR spectra.
-
-
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS):
-
Instrumentation: HRESIMS data is obtained on a mass spectrometer equipped with an electrospray ionization source, typically a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Analysis Mode: The analysis is performed in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Data Interpretation: The accurate mass measurement allows for the determination of the elemental composition and molecular formula of the compound.
-
Visualizations
The following diagrams illustrate the general workflow for the spectroscopic analysis of a marine natural product and the logical relationships in its structure elucidation.
References
Sarasinoside C1: A Technical Whitepaper on Preliminary Biological Activity Screening
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sarasinoside C1, a 30-norlanostane triterpenoid saponin isolated from the marine sponge Melophlus sarasinorum, has been a subject of preliminary investigation for its biological activities. This document provides a comprehensive overview of the existing, albeit limited, data on the bioactivity of this compound and related compounds. While specific quantitative data for this compound remains scarce in publicly available literature, this guide synthesizes the current knowledge to inform future research and drug discovery efforts. This paper presents available data on its cytotoxicity and antimicrobial activity, explores its potential as an antifouling agent through acetylcholinesterase inhibition, and outlines general experimental protocols and potential signaling pathways for further investigation.
Introduction
Marine sponges are a prolific source of novel secondary metabolites with diverse and potent biological activities. Among these, the sarasinosides, a class of triterpenoid saponins, have attracted attention for their unique chemical structures. This compound is distinguished by its 30-norlanostane core and a characteristic carbohydrate moiety. This technical guide aims to consolidate the preliminary screening data for this compound, provide detailed experimental methodologies for relevant assays, and propose potential mechanisms of action based on current understanding of saponin bioactivity.
Biological Activity of this compound
The preliminary biological screening of this compound has explored its potential in several areas, including cytotoxicity and antimicrobial effects. However, it is crucial to note that detailed, quantitative data for the purified compound is not extensively available.
Cytotoxicity Screening
Initial studies have evaluated the cytotoxic potential of this compound against various cancer cell lines. The available data suggests that this compound exhibits no significant cytotoxicity at the highest concentrations tested in some assays. This is in contrast to some other saponins, which are known to possess potent cytotoxic effects.
Table 1: Summary of Preliminary Cytotoxicity Data for this compound
| Cell Line | Assay Type | Concentration | Result | Reference |
| Not Specified | Not Specified | Highest concentration tested | No significant activity | [1] |
Note: Specific cell lines and concentrations were cited as being in supplementary information and were not accessible in the primary literature.
Antimicrobial Activity
Similar to the cytotoxicity data, the antimicrobial activity of this compound was reported as not significant at the highest concentrations tested.[1] The lack of potent antimicrobial effects in these initial screens suggests that this compound may not be a promising lead for antibiotic development without further structural modification.
Table 2: Summary of Preliminary Antimicrobial Activity for this compound
| Microbial Strain | Assay Type | Concentration | Result | Reference |
| Not Specified | Not Specified | Highest concentration tested | No significant activity | [1] |
Note: Specific microbial strains and concentrations were cited as being in supplementary information and were not accessible in the primary literature.
Antifouling Potential
A study investigating the antifouling properties of metabolites from Melophlus sarasinorum identified this compound as a constituent of the sponge extract.[2] While the study did not report direct antifouling bioassay results for isolated this compound, it proposed a potential mechanism of action via the inhibition of acetylcholinesterase (AChE), a key enzyme in the larval settlement of many fouling organisms. Computational docking studies with related sarasinosides showed strong binding affinities to AChE.[2]
Table 3: Predicted Acetylcholinesterase (AChE) Inhibition for Sarasinoside Analogs (Computational Docking)
| Compound | Binding Affinity (kcal/mol) | Reference |
| Sarasinoside A1-A3, D, L, M, M2 | -8.2 to -9.6 | [2] |
Experimental Protocols
Detailed experimental protocols for the assays mentioned are provided below as a reference for researchers aiming to replicate or expand upon the preliminary screening of this compound.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Antimicrobial Assay (Broth Microdilution)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth.
-
Serial Dilution: Perform a serial dilution of this compound in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well. Include positive (microbes only) and negative (broth only) controls.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Antifouling Bioassay (Barnacle Larval Settlement Assay)
This assay assesses the ability of a compound to inhibit the settlement of barnacle larvae.
-
Coating of Surfaces: Coat the wells of a multi-well plate with this compound dissolved in a suitable solvent and allow the solvent to evaporate.
-
Larval Collection: Collect competent barnacle cyprid larvae.
-
Larval Exposure: Add a known number of cyprid larvae (e.g., 20-30) to each well containing filtered seawater.
-
Incubation: Incubate the plates in the dark at a constant temperature for 24-48 hours.
-
Settlement Assessment: Count the number of settled and metamorphosed larvae under a stereomicroscope.
-
Data Analysis: Calculate the percentage of settlement inhibition relative to a control surface and determine the EC50 value (the concentration that inhibits 50% of larval settlement).
Potential Signaling Pathways and Mechanisms of Action
While the direct molecular targets of this compound are yet to be elucidated, the bioactivity of other saponins provides insights into potential signaling pathways that could be investigated.
Saponin-Induced Cell Death Pathways
Saponins are known to induce cell death through various mechanisms, often involving membrane interaction and the induction of apoptosis.[3]
Caption: Hypothetical saponin-induced cell death pathway.
Acetylcholinesterase Inhibition Pathway (Antifouling)
The proposed antifouling mechanism involves the inhibition of acetylcholinesterase, which is critical for neurotransmission in the larvae of fouling organisms.
Caption: Proposed mechanism of antifouling activity.
Experimental Workflow for Screening
A logical workflow is essential for the systematic evaluation of the biological activity of natural products like this compound.
Caption: General workflow for natural product screening.
Conclusion and Future Directions
The preliminary biological screening of this compound suggests limited potential as a cytotoxic or antimicrobial agent in its natural form. However, the hypothesis of acetylcholinesterase inhibition as an antifouling mechanism warrants further experimental validation. Future research should focus on:
-
Quantitative Bioassays: Performing dose-response studies with purified this compound to determine precise IC50 or EC50 values in a broader range of cell lines and microbial strains.
-
Mechanism of Action Studies: Investigating the direct interaction of this compound with purified acetylcholinesterase and exploring its effects on relevant signaling pathways in target organisms.
-
Structural Analogs: Synthesizing or isolating structural analogs of this compound to explore structure-activity relationships and potentially enhance its biological activities.
This technical guide provides a foundational understanding of the current knowledge surrounding this compound. It is intended to serve as a resource for the scientific community to guide future research efforts in unlocking the full therapeutic or biotechnological potential of this marine natural product.
References
Sarasinoside C1: A Deep Dive into a Marine-Derived Triterpenoid Saponin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a foundational understanding of Sarasinoside C1, a 30-norlanostane triterpenoid saponin isolated from the marine sponge Melophlus sarasinorum. This document summarizes its chemical properties, biological activities, and the experimental methodologies used for its characterization, offering a comprehensive resource for those interested in its potential therapeutic applications.
Core Chemical and Physical Properties
This compound is a complex glycoside with a distinctive molecular structure. Its molecular formula has been determined as C₅₅H₈₇N₂O₂₀.[1][2] The structure was elucidated through a combination of one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy and high-resolution electrospray ionization mass spectrometry (HRESIMS).[1][2] The carbohydrate component of this compound is a tetraose moiety, specifically β-d-Xylp-(1→6)-β-d-GlcNAcp-(1→2)-[β-d-GalNAcp-(1→4)]-β-d-Xylp.[1][3][4]
Biological Activity and Quantitative Data
While research on the specific biological activities of this compound is ongoing, preliminary studies and data from related sarasinosides suggest potential cytotoxic and other pharmacological effects. It is important to note that early evaluations of sarasinosides for biological activity, which reported cytotoxicity against K562 leukemia and A549 lung carcinoma cell lines with LC50 values between 7.4 and >100 μM, now consider them inactive by current standards.[1]
| Sarasinoside Analogue | Cell Line | Activity Type | Value | Reference |
| Sarasinoside A1 | P388 Leukemia | IC50 | 2.2 µM | [5] |
| Sarasinoside A1 | K562 Leukemia | IC50 | 5.0 µM | [5] |
| Sarasinoside A3 | Not Specified | IC50 | 13.3 µM | [5] |
| Sarasinoside B1 | Neuro-2a (mouse neuroblastoma) | IC50 | >10 µM | [1] |
| Sarasinoside M2 | Neuro-2a (mouse neuroblastoma) | IC50 | 5.8 ± 0.3 µM | [1] |
| Sarasinoside M2 | HepG2 (human hepatocyte carcinoma) | IC50 | >10 µM | [1] |
Experimental Protocols
Isolation and Purification of this compound
The following workflow outlines the general procedure for the isolation of this compound from its natural source.
Caption: General workflow for the isolation of this compound.
The freeze-dried sponge material (78.7 g) is extracted multiple times with a 1:1 mixture of methanol (CH₃OH) and dichloromethane (CH₂Cl₂).[1][2] The resulting crude extract is then subjected to fractionation using C-18 vacuum liquid chromatography with a gradient of solvents of decreasing polarity.[1][2] Fractions containing the target compound, typically those eluted with a 3:1 mixture of methanol and water and pure methanol, are further purified by high-performance liquid chromatography (HPLC) to yield pure this compound.[1][2]
Structure Elucidation
The chemical structure of this compound is determined using a combination of spectroscopic techniques.
Caption: Workflow for the structural elucidation of this compound.
Positive-mode high-resolution electrospray ionization mass spectrometry ((+)-HRESIMS) is used to determine the molecular formula of the compound.[1][2] One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) nuclear magnetic resonance (NMR) experiments are conducted to elucidate the detailed connectivity and stereochemistry of the aglycone and the sugar moieties.[1] The obtained data is often compared with literature values for known sarasinosides.[1]
Potential Signaling Pathways and Mechanism of Action
The precise mechanism of action for this compound has not been fully elucidated. However, studies on other sarasinosides suggest potential interactions with cellular membranes and enzymes. For instance, computational molecular docking studies on sarasinosides A1-A3, D, L, M, and M2 have shown robust binding affinities to acetylcholinesterase (AChE), suggesting a possible allosteric interaction. This indicates a potential for these compounds to act as antifouling agents by interfering with neurotransmission in fouling organisms. Further experimental validation is required to confirm this hypothesis and to determine if this compound shares this activity.
The cytotoxic effects observed for some sarasinosides could be attributed to various mechanisms, including the induction of apoptosis or cell cycle arrest. However, specific signaling pathways have not yet been identified for this compound. Future research should focus on elucidating the molecular targets and downstream signaling cascades affected by this compound to better understand its therapeutic potential.
Conclusion
This compound represents an intriguing natural product with a complex structure and potential for biological activity. This guide provides a summary of the current knowledge regarding its isolation, characterization, and reported activities. Further in-depth studies are necessary to fully understand its mechanism of action and to explore its potential as a lead compound in drug discovery and development. The detailed experimental protocols and compiled quantitative data herein serve as a valuable resource for researchers embarking on such investigations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Additional Sarasinosides from the Marine Sponge Melophlus sarasinorum Collected from the Bismarck Sea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Additional Sarasinosides from the Marine Sponge Melophlus sarasinorum Collected from the Bismarck Sea | Semantic Scholar [semanticscholar.org]
- 4. Additional Sarasinosides from the Marine Sponge Melophlus sarasinorum Collected from the Bismarck Sea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioactive Sesterterpenes and Triterpenes from Marine Sponges: Occurrence and Pharmacological Significance - PMC [pmc.ncbi.nlm.nih.gov]
The Ecological Role of Sarasinoside C1 in Marine Sponges: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the ecological significance of Sarasinoside C1, a norlanostane-triterpenoid oligoglycoside derived from marine sponges. The document synthesizes current scientific knowledge on its chemical properties, biological activities, and the experimental methodologies used for its study, with a focus on its role as a chemical defense agent.
Introduction
Marine sponges, as sessile filter-feeders, have evolved a sophisticated arsenal of chemical defenses to deter predators, combat pathogens, and prevent biofouling. Among the vast array of bioactive secondary metabolites produced by sponges, sarasinosides, a class of triterpenoid glycosides, have garnered significant attention. This compound, first isolated from the Palauan marine sponge Asteropus sarasinosum, is a prominent member of this family. This guide explores the pivotal ecological function of this compound, particularly its role in the chemical defense mechanisms of its host sponges, such as Melophlus sarasinorum.
Chemical Structure and Properties
This compound is a complex molecule characterized by a norlanostane triterpenoid aglycone linked to an oligosaccharide chain.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅₅H₈₈N₂O₂₀ | [1] |
| Molecular Weight | 1117.3 g/mol | [1] |
| Appearance | Yellowish, amorphous solid | [1] |
| Source Organisms | Asteropus sarasinosum, Melophlus sarasinorum | [1] |
Ecological Role: Chemical Defense and Antifouling Activity
The primary ecological role of this compound is believed to be chemical defense. Sponges like Melophlus sarasinorum exhibit chemical defenses that are evenly distributed throughout their tissues, deterring predation from fish and other marine organisms. While direct quantitative data on the feeding deterrence of purified this compound is limited, the presence of this and related compounds contributes to the overall unpalatability of the sponge.
A key aspect of this defensive strategy is the prevention of biofouling—the settlement and growth of organisms on the sponge's surface. Sarasinosides, as a group, have demonstrated significant antifouling properties.
Table 2: Antifouling and Related Biological Activities of Sarasinosides
| Compound/Extract | Activity | Organism/Target | Quantitative Data | Reference |
| Sarasinosides (mixture) | Antifouling | General | Significant difference in biofouling growth on treated surfaces (p<0.05) | [2] |
| Sarasinosides (mixture) | Acetylcholinesterase (AChE) Inhibition (in silico) | Acetylcholinesterase | Binding Affinities: -8.2 to -9.6 kcal/mol | [2] |
It is important to note that while a mixture of sarasinosides has shown potent antifouling activity, specific EC₅₀ values for this compound against common fouling organisms, such as barnacle larvae or marine bacteria, are not yet available in the published literature.
Proposed Mechanism of Action: Acetylcholinesterase Inhibition
The antifouling activity of sarasinosides is hypothesized to be mediated, at least in part, through the inhibition of acetylcholinesterase (AChE). AChE is a critical enzyme in the nervous system of many marine invertebrates, including the larval stages of fouling organisms. By inhibiting AChE, these compounds may disrupt neurotransmission, leading to paralysis and preventing settlement.
Computational molecular docking studies have shown that sarasinosides exhibit robust binding affinities to AChE, comparable to known AChE inhibitors and commercial antifouling agents. This suggests a potential allosteric interaction with the enzyme. However, it is crucial to emphasize that this mechanism is currently based on in silico modeling, and experimental validation with purified this compound, including the determination of an IC₅₀ value, is still required to confirm this hypothesis.
References
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of Sarasinoside C1 using HPLC
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the isolation and purification of Sarasinoside C1, a bioactive triterpenoid saponin, from the marine sponge Melophlus sarasinorum. The protocol outlines the extraction of the sponge material, crude fractionation, and final purification using preparative High-Performance Liquid Chromatography (HPLC).
Introduction
This compound is a norlanostane-triterpenoid oligoglycoside first isolated from the marine sponge Asteropus sarasinosum and later found in Melophlus sarasinorum.[1] These compounds have garnered interest due to their potential biological activities. This protocol details a robust method for obtaining high-purity this compound for use in research and drug development.
The purification strategy involves a multi-step process beginning with solvent extraction of the sponge biomass, followed by a crude separation using vacuum liquid chromatography, and culminating in a high-resolution purification step using preparative reverse-phase HPLC.
Experimental Protocols
1. Extraction of Sponge Material
The initial step involves the extraction of the sponge tissue to obtain a crude extract containing the sarasinosides.
-
Materials:
-
Freeze-dried and ground Melophlus sarasinorum sponge tissue
-
Methanol (MeOH), HPLC grade
-
Dichloromethane (CH₂Cl₂), HPLC grade
-
Blender or homogenizer
-
Large glass beakers or flasks
-
Filtration apparatus (e.g., Büchner funnel with filter paper)
-
Rotary evaporator
-
-
Protocol:
-
Weigh the freeze-dried and ground sponge material.
-
In a large beaker, add the sponge material to a 1:1 (v/v) mixture of methanol and dichloromethane. Use a solvent volume that is approximately 10 times the weight of the sponge material (e.g., 1 liter of solvent for 100 g of sponge).
-
Homogenize the mixture using a blender or homogenizer for 15-20 minutes.
-
Allow the mixture to macerate for at least 4 hours at room temperature with occasional stirring.
-
Filter the mixture through a Büchner funnel to separate the solvent extract from the solid sponge residue.
-
Repeat the extraction process (steps 2-5) on the sponge residue two more times to ensure complete extraction of the target compounds.
-
Combine all the solvent extracts.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.
-
2. Crude Fractionation by Vacuum Liquid Chromatography (VLC)
The crude extract is then fractionated to separate compounds based on polarity, enriching the fraction containing this compound.
-
Materials:
-
Crude extract from the previous step
-
C18 reverse-phase silica gel
-
VLC column
-
Methanol (MeOH), HPLC grade
-
Deionized water (H₂O)
-
Collection flasks
-
-
Protocol:
-
Prepare a slurry of C18 silica gel in methanol and pack it into the VLC column.
-
Dissolve the crude extract in a minimal amount of methanol.
-
Load the dissolved extract onto the top of the packed C18 column.
-
Elute the column with a stepwise gradient of decreasing polarity, starting with 100% water and gradually increasing the proportion of methanol. A suggested gradient is as follows:
-
100% H₂O
-
75% H₂O : 25% MeOH
-
50% H₂O : 50% MeOH
-
25% H₂O : 75% MeOH
-
100% MeOH
-
-
Collect the fractions eluted with 75% MeOH in water and 100% MeOH, as these are reported to contain sarasinosides.[2]
-
Analyze the collected fractions by analytical HPLC to identify the fractions containing this compound.
-
Combine the fractions rich in this compound and concentrate them using a rotary evaporator.
-
3. High-Performance Liquid Chromatography (HPLC) Purification
The final purification of this compound is achieved using preparative reverse-phase HPLC.
-
Instrumentation and Materials:
-
Preparative HPLC system with a gradient pump, autosampler, and fraction collector.
-
Preparative C18 reverse-phase column (e.g., 250 x 21.2 mm, 5 µm particle size).
-
Detector: UV detector or Evaporative Light Scattering Detector (ELSD).
-
Acetonitrile (ACN), HPLC grade.
-
Deionized water with 0.1% formic acid (v/v).
-
The enriched fraction containing this compound.
-
Syringe filters (0.45 µm).
-
-
Sample Preparation:
-
Preparative HPLC Method:
-
Column: Preparative C18 reverse-phase column (e.g., Polaris C8, 250 x 21.2 mm, 5 µm).[3]
-
Mobile Phase A: Deionized water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[3]
-
Detection: UV at 205 nm or ELSD. Since sarasinosides are norlanostane triterpenoid saponins, they may lack a strong UV chromophore, making detection at low wavelengths necessary.[5][6]
-
Flow Rate: 20 mL/min.[3]
-
Injection Volume: Dependent on the concentration of the sample and the column capacity. Start with a smaller injection to scout the separation and then increase the loading.
-
Gradient Program: The following gradient is a starting point and may require optimization based on the specific column and system.[3]
-
| Time (min) | % Mobile Phase A (Water + 0.1% FA) | % Mobile Phase B (Acetonitrile + 0.1% FA) |
| 0.0 | 65 | 35 |
| 9.0 | 65 | 35 |
| 39.0 | 40 | 60 |
| 43.0 | 40 | 60 |
| 50.0 | 10 | 90 |
| 57.0 | 65 | 35 |
| 60.0 | 65 | 35 |
-
Fraction Collection:
-
Set the fraction collector to trigger based on the detector signal (peak-based collection).[7][8]
-
Collect the peak corresponding to the retention time of this compound into separate vials.
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Pool the fractions with high purity (>95%).
-
Remove the solvent from the pooled fractions by lyophilization or evaporation under reduced pressure to obtain pure this compound.[4]
-
Data Presentation
Table 1: Preparative HPLC Parameters for this compound Purification
| Parameter | Value |
| Chromatographic System | Preparative HPLC |
| Column | C18 Reverse-Phase (250 x 21.2 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 20 mL/min |
| Detection | UV at 205 nm or ELSD |
| Injection Volume | Variable (optimized based on sample concentration) |
| Gradient | 35% to 60% B over 30 min, then to 90% B |
Visualizations
Caption: Experimental workflow for the isolation and purification of this compound.
Caption: Logical flow of the preparative HPLC purification step.
References
- 1. Structures of sarasinosides A1, B1, and C1; new norlanostane-triterpenoid oligoglycosides from the Palauan marine sponge Asteropus sarasinosum. | Semantic Scholar [semanticscholar.org]
- 2. Additional Sarasinosides from the Marine Sponge Melophlus sarasinorum Collected from the Bismarck Sea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2022031359A1 - Purified saponins and chromatographic process for purification of same - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Lanostane-Type Saponins from Vitaliana primuliflora - PMC [pmc.ncbi.nlm.nih.gov]
- 6. html.rhhz.net [html.rhhz.net]
- 7. Developing Strategies for Preparative HPLC | Separation Science [sepscience.com]
- 8. gilson.com [gilson.com]
Determining the Elemental Composition of Sarasinoside C1 using High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)
Application Note
Abstract
This application note details the protocol for determining the elemental composition of Sarasinoside C1, a complex triterpenoid saponin isolated from the marine sponge Melophlus sarasinorum. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is employed to obtain accurate mass measurements, which are fundamental for the unambiguous confirmation of the molecular formula. This method is crucial for researchers in natural product chemistry, pharmacology, and drug development for the structural elucidation and characterization of novel compounds.
Introduction
Sarasinosides are a class of norlanostane-triterpenoid oligoglycosides that have demonstrated a range of biological activities, making them promising candidates for drug discovery.[1] this compound, a prominent member of this family, requires precise structural characterization to understand its structure-activity relationship. A critical first step in this process is the accurate determination of its elemental composition. High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for this purpose, providing mass measurements with high accuracy and resolution.[2][3][4] HRESIMS, in particular, is well-suited for the analysis of large, non-volatile, and thermally labile molecules like this compound.[5][6] This note provides a detailed methodology for the HRESIMS analysis of this compound.
Experimental Protocol
Sample Preparation
-
Isolation: this compound is isolated from the marine sponge Melophlus sarasinorum using standard chromatographic techniques.
-
Purity Check: The purity of the isolated this compound is assessed by High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC). A purity of >95% is recommended for accurate HRESIMS analysis.
-
Sample Solution Preparation:
-
Accurately weigh approximately 1 mg of purified this compound.
-
Dissolve the sample in 1 mL of a suitable solvent, such as methanol or a mixture of acetonitrile and water (1:1, v/v), to create a stock solution of 1 mg/mL.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent system. The final concentration should be optimized based on instrument sensitivity.
-
To facilitate ionization, a small amount of an acid (e.g., 0.1% formic acid) can be added to the final solution for positive ion mode analysis.
-
HRESIMS Data Acquisition
-
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap, FT-ICR) equipped with an electrospray ionization (ESI) source is used.
-
Ionization Mode: Positive ion mode is typically employed for the analysis of this compound to observe the protonated molecule [M+H]⁺.
-
Instrument Parameters: The following parameters should be optimized for the specific instrument being used. The values provided are typical starting points.
| Parameter | Value |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Capillary Voltage | 3.5 - 4.5 kV |
| Sheath Gas Flow Rate | 30 - 40 (arbitrary units) |
| Auxiliary Gas Flow Rate | 5 - 10 (arbitrary units) |
| Capillary Temperature | 275 - 325 °C |
| Mass Range | m/z 150 - 2000 |
| Resolution | > 70,000 FWHM |
| AGC Target | 1e6 |
| Maximum Injection Time | 100 ms |
-
Calibration: The mass spectrometer should be calibrated immediately prior to analysis using a standard calibration mixture appropriate for the mass range of interest to ensure high mass accuracy.
Data Analysis
-
Mass Spectrum Interpretation: Identify the peak corresponding to the protonated molecule [M+H]⁺ of this compound in the acquired mass spectrum.
-
Elemental Composition Calculation: Utilize the instrument's software to calculate the elemental composition based on the accurate mass of the [M+H]⁺ ion. The software compares the measured mass with theoretical masses of all possible elemental combinations within a specified mass tolerance (typically < 5 ppm).
-
Constraints for Calculation: To narrow down the possible molecular formulas, apply the following constraints based on prior knowledge of the compound class:
-
Elements: C, H, N, O
-
Mass Tolerance: ≤ 5 ppm
-
Double Bond Equivalents (DBE): An appropriate range based on the proposed structure.
-
Nitrogen Rule: Apply the nitrogen rule to determine if the number of nitrogen atoms is even or odd.[4]
-
Results and Data Presentation
The HRESIMS analysis of this compound in positive ion mode reveals a prominent peak for the protonated molecule [M+H]⁺.
Table 1: HRESIMS Data for this compound
| Adduct | Measured m/z | Calculated m/z | Mass Error (ppm) | Proposed Elemental Composition |
| [M+H]⁺ | 1097.6000 | 1097.5956 | 4.0 | C₅₅H₈₉N₂O₂₀ |
Note: The measured m/z value is based on previously reported data for this compound.[7] The elemental composition C₅₅H₈₇N₂O₂₀ corresponds to the neutral molecule, leading to the protonated ion C₅₅H₈₈N₂O₂₀⁺ in the mass spectrometer. Another source suggests the neutral formula C₅₅H₈₈N₂O₂₀.[8] The presented data is consistent with these findings.
Experimental Workflow Diagram
Caption: Experimental workflow for determining the elemental composition of this compound.
Conclusion
High-Resolution Electrospray Ionization Mass Spectrometry is a powerful and essential technique for the accurate determination of the elemental composition of complex natural products like this compound. The protocol outlined in this application note provides a reliable method for obtaining high-quality data, which is a prerequisite for the complete structural elucidation and further investigation of the biological properties of this and other similar marine natural products.[9][10][11]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. HRESIMS: Significance and symbolism [wisdomlib.org]
- 4. as.uky.edu [as.uky.edu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Additional Sarasinosides from the Marine Sponge Melophlus sarasinorum Collected from the Bismarck Sea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Semiochemical compound: this compound | C55H88N2O20 [pherobase.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. New Drug Discovery Technique May Unlock Trove of Marine Compounds [today.ucsd.edu]
- 11. Advances in Exploring the Therapeutic Potential of Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Cytotoxicity of Sarasinoside C1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarasinoside C1 is a 30-norlanostane triterpenoid saponin originally isolated from the marine sponge Melophlus sarasinorum.[1] Emerging research indicates its potential as a cytotoxic agent against various cancer cell lines, suggesting its promise in the development of novel anticancer therapeutics. This compound has been observed to induce early apoptosis in Ehrlich carcinoma cells and to activate calcium ion influx in mouse spleenocytes.[1] This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound, including methods for determining cell viability, investigating the apoptotic pathway, and measuring intracellular calcium mobilization.
Data Presentation
Table 1: Reported Cytotoxicity of Sarasinoside Analogs
For comparative purposes, the following table summarizes the reported cytotoxic activities of other sarasinoside compounds, which can inform the selection of appropriate concentration ranges for this compound.
| Compound | Cell Line | IC50 (µM) | Reference |
| Sarasinoside B1 | Neuro-2a (mouse neuroblastoma) | ~ 5-18 | [2] |
| HepG2 (human hepatocyte carcinoma) | ~ 5-18 | [2] | |
| Sarasinoside M2 | Neuro-2a (mouse neuroblastoma) | ~ 5-18 | [2] |
| HepG2 (human hepatocyte carcinoma) | ~ 5-18 | [2] |
Experimental Protocols
A comprehensive assessment of this compound's cytotoxic effects can be achieved through a multi-assay approach. The following protocols outline the determination of cell viability via the MTT assay, the investigation of apoptosis through caspase activation, and the measurement of intracellular calcium influx.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is indicative of cell viability.[3][4]
Materials:
-
This compound (dissolved in DMSO to create a stock solution)
-
Selected cancer cell lines (e.g., A549, HepG2, K562)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well microplates
-
Solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol)[4]
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. A suggested starting concentration range, based on related compounds, is 0.1 to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for an additional 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[3]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Apoptosis Detection: Caspase-3/7 Activity Assay
A key indicator of apoptosis is the activation of executioner caspases, such as caspase-3 and caspase-7.[5] Fluorometric or colorimetric assays can be used to measure their activity.
Materials:
-
This compound
-
Cancer cell lines
-
96-well, black, clear-bottom plates (for fluorometric assays) or standard 96-well plates (for colorimetric assays)
-
Caspase-3/7 assay kit (containing a substrate like Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric assays)
-
Cell lysis buffer
-
Microplate reader (fluorometer or spectrophotometer)
Protocol:
-
Cell Treatment: Seed and treat cells with this compound at concentrations around the determined IC50 value for a specified period (e.g., 24 hours), as described in the MTT assay protocol.
-
Cell Lysis: After treatment, lyse the cells according to the caspase assay kit manufacturer's instructions. This typically involves washing the cells with PBS and then adding a lysis buffer.
-
Substrate Addition: Add the caspase-3/7 substrate to the cell lysates in each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light for fluorometric assays.[6]
-
Signal Measurement: Measure the absorbance at 405 nm for the colorimetric assay or the fluorescence with excitation at ~380 nm and emission at ~440 nm for the fluorometric assay.[7]
-
Data Analysis: Compare the signal from the this compound-treated cells to the untreated control to determine the fold-increase in caspase-3/7 activity.
Intracellular Calcium Influx Measurement
Given that this compound has been shown to activate Ca²⁺ influx, a calcium flux assay can elucidate this aspect of its mechanism of action.
Materials:
-
This compound
-
Cancer cell lines
-
Fluorescent calcium indicator dye (e.g., Indo-1 AM or Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer containing calcium
-
96-well, black, clear-bottom plates
-
Fluorometric microplate reader with kinetic reading capabilities or a flow cytometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well, black, clear-bottom plate and allow them to attach overnight.
-
Dye Loading: Remove the culture medium and wash the cells with HBSS. Load the cells with a fluorescent calcium indicator dye (e.g., 1-5 µM Indo-1 AM) in HBSS for 30-60 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with HBSS to remove any extracellular dye. Add 100 µL of HBSS to each well.
-
Baseline Measurement: Measure the baseline fluorescence for a short period (e.g., 1-2 minutes) using the kinetic mode of the microplate reader or flow cytometer.
-
Compound Addition: Add this compound at a concentration known to induce a cytotoxic effect.
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity over time (e.g., every few seconds for 5-10 minutes) to monitor changes in intracellular calcium levels.
-
Data Analysis: Plot the fluorescence intensity over time to visualize the calcium influx profile induced by this compound. The peak fluorescence intensity and the rate of increase can be quantified.
Mandatory Visualization
Caption: Experimental workflow for assessing the in vitro cytotoxicity of this compound.
Caption: Putative signaling pathway for this compound-induced apoptosis.
References
- 1. Apoptosis Assay (Caspase-3 Activation) [bio-protocol.org]
- 2. A new sarasinoside congener, sarasinoside M2, from a marine sponge collected in the Solomon Islands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Cell lines for testing the anticancer activity of Sarasinoside C1
A Promising Marine-Derived Saponin for Oncological Investigation
Sarasinoside C1, a 30-norlanostane triterpenoid saponin originally isolated from the marine sponge Melophlus sarasinorum, represents a molecule of interest for cancer research.[1] While comprehensive studies on the specific anticancer activities of this compound are currently limited in publicly available literature, the broader class of sarasinosides has demonstrated cytotoxic effects against various tumor cell lines, suggesting the potential of this compound as a novel therapeutic agent.[1]
This document provides a framework for researchers, scientists, and drug development professionals to investigate the anticancer properties of this compound. It outlines recommended cell lines for initial screening, detailed protocols for key experiments, and potential signaling pathways for mechanistic studies.
Recommended Cell Lines for Anticancer Activity Screening
Based on the general activity of related marine-derived compounds and the common models for cancer research, the following human cancer cell lines are recommended for initial screening of this compound's cytotoxic and antiproliferative effects.
Table 1: Suggested Human Cancer Cell Lines for Screening this compound
| Cancer Type | Cell Line | Key Characteristics |
| Lung Cancer | A549 | Adenocarcinoma; widely used and well-characterized. |
| NCI-H460 | Large cell carcinoma; another common model for lung cancer studies. | |
| Colon Cancer | HCT116 | Colorectal carcinoma; known for its use in apoptosis and cell cycle studies. |
| HT-29 | Colorectal adenocarcinoma; forms well-differentiated tumors in vivo. | |
| Breast Cancer | MCF-7 | Estrogen receptor-positive (ER+); a standard for breast cancer research. |
| MDA-MB-231 | Triple-negative breast cancer (TNBC); represents a more aggressive subtype. | |
| Leukemia | K562 | Chronic myelogenous leukemia; suspension cell line, useful for certain assays. |
| HL-60 | Acute promyelocytic leukemia; can be induced to differentiate. |
Experimental Protocols
The following are detailed protocols for fundamental assays to determine the anticancer activity of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for determining cell viability using the MTT assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24, 48, and 72 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin-binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Caption: Hypothesized signaling pathways affected by this compound.
Further research into the anticancer potential of this compound is warranted. The protocols and cell line recommendations provided here offer a starting point for a systematic evaluation of its efficacy and mechanism of action, contributing to the discovery of new marine-derived anticancer agents.
References
Application Notes and Protocols for Evaluating the Antifouling Properties of Sarasinoside C1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive methodology for evaluating the antifouling properties of Sarasinoside C1, a marine-derived norlanostane-triterpenoid oligoglycoside. The protocols outlined below detail the experimental procedures for assessing its efficacy in preventing the settlement of common fouling organisms and its potential toxicity to non-target marine life. Furthermore, a method to investigate its potential mechanism of action through acetylcholinesterase (AChE) inhibition is described.
Overview of this compound and Antifouling Activity
This compound is a natural product isolated from marine sponges of the genus Melophlus and Asteropus. Recent studies have highlighted the potential of sarasinosides as environmentally friendly antifouling agents. Their mechanism of action is hypothesized to involve the inhibition of key enzymes in fouling organisms, such as acetylcholinesterase (AChE), which is crucial for larval settlement.[1][2] This document provides the necessary protocols to investigate these properties systematically.
Data Presentation: Quantitative Analysis of this compound Antifouling Properties
To facilitate the comparison of experimental outcomes, all quantitative data should be summarized in the following standardized tables.
Table 1: Antifouling Efficacy of this compound against Amphibalanus amphitrite Larval Settlement
| Concentration (µg/mL) | Number of Settled Larvae (Mean ± SD) | Inhibition Rate (%) | EC50 (µg/mL) |
| Control (0) | 0 | ||
| 1 | |||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 |
Table 2: Acute Toxicity of this compound to Artemia salina Nauplii
| Concentration (µg/mL) | Number of Surviving Nauplii (Mean ± SD) | Mortality Rate (%) | LC50 (µg/mL) |
| Control (0) | 0 | ||
| 10 | |||
| 25 | |||
| 50 | |||
| 100 | |||
| 200 |
Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of this compound
| Concentration (µg/mL) | AChE Activity (Mean ± SD) | Inhibition Rate (%) | IC50 (µg/mL) |
| Control (0) | 0 | ||
| 1 | |||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 |
Experimental Protocols
Barnacle Larval Settlement Assay
This protocol details the procedure to assess the ability of this compound to inhibit the settlement of cyprid larvae of the barnacle Amphibalanus amphitrite, a common and significant fouling organism.[3][4]
Materials:
-
Amphibalanus amphitrite cyprid larvae
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Filtered seawater (FSW)
-
24-well polystyrene plates
-
Stereomicroscope
Protocol:
-
Prepare a series of working solutions of this compound by diluting the stock solution with FSW to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1% to avoid solvent-induced toxicity.
-
Add 1 mL of each working solution to the respective wells of a 24-well plate. Include a solvent control (FSW with the same concentration of solvent as the test wells) and a negative control (FSW only).
-
Carefully transfer 10-15 healthy, actively swimming cyprid larvae into each well.
-
Incubate the plates in the dark at a constant temperature (e.g., 25°C) for 24 to 48 hours.
-
Following incubation, count the number of settled and metamorphosed larvae in each well under a stereomicroscope. Larvae that have firmly attached to the surface and undergone metamorphosis are considered settled.
-
Calculate the settlement inhibition rate for each concentration using the formula: Inhibition (%) = [(Number of settled in control - Number of settled in treatment) / Number of settled in control] x 100
-
Determine the EC50 value (the concentration that inhibits 50% of larval settlement) using appropriate statistical software.
Acute Toxicity Assay on Non-Target Organism (Artemia salina)
This protocol assesses the acute toxicity of this compound on the brine shrimp Artemia salina, a standard non-target organism in ecotoxicological studies.[5][6][7]
Materials:
-
Artemia salina cysts
-
Artificial seawater (ASW) or natural seawater (30-35 ppt salinity)
-
This compound stock solution
-
24-well plates
-
Light source for hatching
-
Pipettes
Protocol:
-
Hatch Artemia salina cysts in a container with seawater under constant illumination and aeration for 24-48 hours.
-
Prepare a range of this compound concentrations (e.g., 10, 25, 50, 100, 200 µg/mL) in seawater. Include a solvent control and a negative control.
-
Once hatched, collect the nauplii and transfer 10-15 individuals into each well of a 24-well plate containing 1 mL of the corresponding test solution.
-
Incubate the plates for 24 hours under a 12:12 hour light:dark cycle at 25-28°C.
-
After 24 hours, count the number of surviving nauplii in each well. Nauplii that do not exhibit any movement for 10 seconds are considered dead.
-
Calculate the mortality rate for each concentration: Mortality (%) = [(Number of dead in treatment) / (Total number of nauplii)] x 100
-
Determine the LC50 value (the concentration that is lethal to 50% of the nauplii) using appropriate statistical analysis.
Acetylcholinesterase (AChE) Inhibition Assay
This colorimetric assay, based on the Ellman method, is used to determine the inhibitory effect of this compound on AChE activity.[8][9][10]
Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
This compound stock solution
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare fresh solutions of ATCI and DTNB in the Tris-HCl buffer.
-
Prepare serial dilutions of this compound in the buffer.
-
In a 96-well plate, add the following to each well in triplicate:
-
140 µL of Tris-HCl buffer
-
20 µL of DTNB solution
-
10 µL of this compound solution (or buffer for the control)
-
10 µL of AChE solution
-
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of ATCI solution to each well.
-
Immediately measure the absorbance at 412 nm using a microplate reader. Take readings every minute for 10-15 minutes to determine the reaction rate.
-
Calculate the percentage of AChE inhibition for each concentration of this compound: Inhibition (%) = [(Rate of control - Rate of sample) / Rate of control] x 100
-
Determine the IC50 value (the concentration that inhibits 50% of AChE activity).
Visualization of Workflows and Signaling Pathways
Experimental Workflow
The overall experimental workflow for evaluating the antifouling properties of this compound is depicted below.
Caption: Experimental workflow for evaluating this compound.
Barnacle Larval Settlement Assay Workflow
A detailed workflow for the barnacle larval settlement assay is illustrated below.
Caption: Barnacle larval settlement assay workflow.
Proposed Antifouling Signaling Pathway of this compound
The proposed mechanism of action for this compound involves the inhibition of acetylcholinesterase (AChE), leading to disruption of neurotransmission required for larval settlement.
References
- 1. Review on Molecular Mechanisms of Antifouling Compounds: An Update since 2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Screening natural products against Artemia salina [protocols.io]
- 6. Evaluation of Toxicity with Brine Shrimp Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. attogene.com [attogene.com]
- 10. japsonline.com [japsonline.com]
Application Notes and Protocols: Elucidating the Mechanism of Action of Sarasinoside C1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sarasinoside C1, a 30-norlanostane saponin isolated from the marine sponge Melophlus sarasinorum, represents a class of marine natural products with potential cytotoxic activities. While preliminary studies have hinted at the bioactivity of sarasinosides, the precise mechanism of action for this compound remains to be elucidated. These application notes provide a comprehensive experimental framework to investigate the molecular mechanisms underlying the potential anti-cancer effects of this compound. The protocols herein describe a tiered approach, from initial phenotypic screening to the identification of key molecular pathways and targets, to guide researchers in their drug discovery and development efforts.
Introduction to this compound
This compound is a complex glycoside belonging to the saponin family, compounds known for their diverse biological activities. Isolated from marine sponges, sarasinosides have been reported to exhibit cytotoxicity against various cancer cell lines. Some related compounds have also shown potential for protein kinase C inhibition. Understanding the mechanism of action of this compound is crucial for its development as a potential therapeutic agent. This document outlines a systematic approach to explore its effects on cell viability, apoptosis, and cell cycle progression, and to begin identifying its molecular targets.
Experimental Workflow for Mechanism of Action Studies
A logical and stepwise approach is essential to efficiently determine the mechanism of action of a novel compound. The following workflow is recommended:
Caption: Experimental workflow for this compound mechanism of action studies.
Tier 1: Phenotypic Screening Protocols
Protocol: Cell Viability Assay (MTS)
Objective: To determine the cytotoxic effect of this compound on a panel of cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
This compound stock solution (in DMSO)
-
Selected cancer cell lines (e.g., K562, A549, HeLa)
-
Complete cell culture medium
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value using non-linear regression analysis.
Data Presentation:
| Cell Line | This compound IC50 (µM) after 48h |
| K562 | Example Value |
| A549 | Example Value |
| HeLa | Example Value |
Protocol: Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To determine if this compound induces apoptosis.
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at 1x and 2x the IC50 concentration for 24 hours. Include a vehicle control.
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each sample.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry within one hour.
Data Presentation:
| Treatment | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |
| Vehicle Control | Example Value | Example Value | Example Value | Example Value |
| This compound (1x IC50) | Example Value | Example Value | Example Value | Example Value |
| This compound (2x IC50) | Example Value | Example Value | Example Value | Example Value |
Protocol: Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To investigate if this compound causes cell cycle arrest.
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well plates
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% ethanol
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described in the apoptosis assay protocol.
-
Harvest cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Data Presentation:
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | Example Value | Example Value | Example Value |
| This compound (1x IC50) | Example Value | Example Value | Example Value |
| This compound (2x IC50) | Example Value | Example Value | Example Value |
Tier 2: Molecular Pathway Analysis Protocols
Hypothetical Signaling Pathway for this compound-Induced Apoptosis
Based on the common mechanisms of natural products, this compound may induce apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway.
Caption: Hypothetical apoptotic pathways modulated by this compound.
Protocol: Western Blotting
Objective: To analyze the expression of key proteins involved in apoptosis and cell cycle regulation.
Materials:
-
This compound-treated cell lysates
-
Protein extraction buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-Cyclin B1, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound, harvest, and lyse to extract total protein.
-
Determine protein concentration using the BCA assay.
-
Separate 20-30 µg of protein per lane by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
Protocol: Kinase Inhibition Profiling
Objective: To screen for potential kinase targets of this compound.
Recommendation: Utilize a commercial kinase profiling service or a broad-spectrum in vitro kinase assay panel. This will provide data on the inhibitory activity of this compound against a wide range of kinases. Based on these results, specific kinase assays can be performed for validation.
Hypothetical Cell Cycle Regulation Pathway
Caption: Potential cell cycle checkpoints targeted by this compound.
Tier 3: Target Validation and Future Directions
Upon identification of a putative molecular target or pathway, further validation is necessary. This can include:
-
Gene knockdown (siRNA) or overexpression (plasmids) of the target protein to confirm its role in this compound-mediated cytotoxicity.
-
In vivo xenograft models in immunocompromised mice to assess the anti-tumor efficacy of this compound in a living organism.
These advanced studies will be crucial for the preclinical development of this compound as a potential anti-cancer therapeutic.
Disclaimer: These protocols provide a general framework. Researchers should optimize conditions based on their specific cell lines and experimental setup. All work should be conducted in accordance with laboratory safety guidelines.
Application Notes and Protocols for the Synthesis of Sarasinoside C1 Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarasinosides are a class of marine-derived triterpenoid saponins, originally isolated from the sponge Melophlus sarasinorum, that have garnered significant interest due to their diverse biological activities, including potential cytotoxic and antifungal properties. Sarasinoside C1, a prominent member of this family, is characterized by a 30-norlanostane aglycone core and a complex tetrasaccharide moiety. The development of synthetic and semi-synthetic routes to access this compound and its derivatives is crucial for enabling detailed structure-activity relationship (SAR) studies and facilitating the exploration of their therapeutic potential.
These application notes provide a comprehensive overview of plausible techniques for the synthesis of this compound derivatives. Given the absence of a published total synthesis, this document outlines a feasible semi-synthetic approach starting from the readily available triterpenoid, lanosterol. The protocols described herein are based on established chemical transformations for analogous systems and are intended to serve as a foundational guide for researchers in this field.
Biosynthesis of Triterpenoid Saponins
The biosynthesis of triterpenoid saponins like this compound in marine sponges is a complex enzymatic process. It begins with the cyclization of 2,3-oxidosqualene to form the lanostane skeleton. This core structure then undergoes a series of oxidative modifications, including demethylation and hydroxylation, catalyzed by cytochrome P450 monooxygenases. The final step involves the sequential addition of sugar units by UDP-dependent glycosyltransferases (UGTs) to form the characteristic oligosaccharide chain. Understanding this natural pathway can provide insights for the development of biosynthetic and chemoenzymatic synthetic strategies.
Caption: General biosynthetic pathway of triterpenoid saponins.
Semi-Synthetic Approach to this compound Aglycone from Lanosterol
A plausible semi-synthetic route to the this compound aglycone can be envisioned starting from lanosterol. This strategy involves two key stages: modification of the lanosterol side chain and functionalization of the triterpenoid core.
Caption: Proposed semi-synthetic workflow for this compound derivatives.
Experimental Protocols
The following are detailed, hypothetical protocols for the key transformations in the semi-synthesis of the this compound aglycone and subsequent glycosylation.
Protocol 1: Oxidative Cleavage of the Lanosterol Side Chain
This protocol describes a potential method for cleaving the side chain of lanosterol to generate a key pregnenolone-like intermediate.
Materials:
-
Lanosterol acetate
-
Ozone generator
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH), anhydrous
-
Sudan Red 7B (or other suitable indicator)
-
Dimethyl sulfide (DMS)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Dissolve lanosterol acetate in a mixture of anhydrous DCM and MeOH in a three-neck round-bottom flask equipped with a gas inlet tube and a magnetic stirrer.
-
Add a small amount of Sudan Red 7B as an indicator.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution. The reaction is complete when the red color of the indicator disappears.
-
Purge the solution with nitrogen gas for 15 minutes to remove excess ozone.
-
Add dimethyl sulfide (DMS) dropwise to the cold solution to quench the ozonide.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield the pregnenolone-like intermediate.
Protocol 2: Synthesis of the α,β-Unsaturated Ketone Side Chain
This protocol outlines a plausible two-step process to construct the characteristic side chain of this compound from the pregnenolone-like intermediate.
Step 2a: Horner-Wadsworth-Emmons Reaction
Materials:
-
Pregnenolone-like intermediate
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a suspension of NaH in anhydrous THF at 0 °C, add triethyl phosphonoacetate dropwise.
-
Stir the mixture at room temperature until the evolution of hydrogen gas ceases.
-
Cool the resulting solution to 0 °C and add a solution of the pregnenolone-like intermediate in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the α,β-unsaturated ester.
Step 2b: Aldol Condensation
Materials:
-
α,β-Unsaturated ester
-
Acetone
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl), 1M
-
Silica gel for column chromatography
Procedure:
-
Dissolve the α,β-unsaturated ester in a mixture of ethanol and acetone.
-
Add an aqueous solution of NaOH dropwise to the reaction mixture.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Neutralize the reaction mixture with 1M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired α,β-unsaturated ketone, which is the this compound aglycone.
Protocol 3: Glycosylation of the this compound Aglycone
This protocol describes a general approach for the glycosylation of the synthesized aglycone with a protected tetrasaccharide donor. The synthesis of the complex tetrasaccharide is a significant undertaking in itself and is not detailed here.
Materials:
-
This compound aglycone
-
Protected tetrasaccharide trichloroacetimidate donor
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Dichloromethane (DCM), anhydrous
-
Molecular sieves (4 Å)
-
Triethylamine (Et₃N)
-
Methanol (MeOH)
-
Sodium methoxide (NaOMe) in MeOH
-
Amberlite IR-120 (H⁺) resin
Procedure:
-
To a solution of the this compound aglycone and the protected tetrasaccharide trichloroacetimidate donor in anhydrous DCM containing activated 4 Å molecular sieves, add TMSOTf at -40 °C.
-
Stir the reaction mixture at this temperature and monitor the progress by TLC.
-
Upon completion, quench the reaction with Et₃N.
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the protected this compound derivative.
-
For deprotection, dissolve the protected product in a mixture of DCM and MeOH.
-
Add a catalytic amount of NaOMe in MeOH and stir at room temperature.
-
Monitor the reaction by TLC until all protecting groups are removed.
-
Neutralize the reaction with Amberlite IR-120 (H⁺) resin, filter, and concentrate the filtrate.
-
Purify the final product by reverse-phase HPLC to obtain the this compound derivative.
Quantitative Data
The following tables present hypothetical quantitative data for the proposed semi-synthetic route, based on typical yields for similar reactions reported in the literature.
Table 1: Hypothetical Yields for the Semi-Synthesis of this compound Aglycone
| Step | Reaction Type | Starting Material | Product | Hypothetical Yield (%) |
| 1 | Oxidative Cleavage | Lanosterol Acetate | Pregnenolone-like intermediate | 60-70 |
| 2a | Horner-Wadsworth-Emmons | Pregnenolone-like intermediate | α,β-Unsaturated Ester | 75-85 |
| 2b | Aldol Condensation | α,β-Unsaturated Ester | This compound Aglycone | 50-65 |
Table 2: Hypothetical Spectroscopic Data for a Synthesized this compound Derivative
| Data Type | Description |
| ¹H NMR (CD₃OD) | Signals corresponding to the triterpenoid core, including characteristic methyl singlets. Signals for the α,β-unsaturated ketone side chain (vinylic proton ~6.2 ppm, methyl groups ~1.9 and 2.1 ppm). Anomeric proton signals for the four sugar units (~4.3-4.9 ppm). |
| ¹³C NMR (CD₃OD) | Carbonyl signal for the ketone (~204 ppm). Vinylic carbons of the unsaturated ketone (~125 and 157 ppm). Anomeric carbon signals for the sugar moieties (~102-106 ppm). A multitude of signals for the triterpenoid backbone. |
| HRESIMS | [M+H]⁺ ion peak corresponding to the calculated molecular weight of the synthesized derivative. |
Potential Signaling Pathway: Acetylcholinesterase Inhibition
Some studies have suggested through molecular docking that sarasinosides may interact with acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. This mechanism is a key therapeutic strategy for conditions such as Alzheimer's disease.
Caption: Proposed mechanism of acetylcholinesterase inhibition.
Conclusion
The semi-synthetic strategies outlined in these application notes provide a rational starting point for the synthesis of this compound and its derivatives. By leveraging readily available starting materials like lanosterol and employing established synthetic methodologies, researchers can access these complex natural products for further biological evaluation. The provided protocols, while hypothetical, are grounded in well-precedented chemical transformations and offer a solid foundation for the development of a robust synthetic route. The exploration of the synthetic space around the sarasinoside scaffold holds significant promise for the discovery of novel therapeutic agents.
In Vivo Experimental Models for Testing Sarasinoside C1 Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and implementing in vivo experimental models for evaluating the therapeutic efficacy of Sarasinoside C1, a triterpenoid saponin isolated from the marine sponge Melophlus sarasinorum. Given the preliminary in vitro data suggesting cytotoxic and potential neuroprotective activities within the sarasinoside class of compounds, this document outlines protocols for two key preclinical models: a human tumor xenograft model to assess anti-cancer potential and a scopolamine-induced amnesia model to investigate neuroprotective effects.
Application Note 1: Anti-Cancer Efficacy in a Human Tumor Xenograft Model
Background: Various members of the sarasinoside family have demonstrated moderate cytotoxic activity against a range of cancer cell lines, including leukemia, lung carcinoma, neuroblastoma, and liver cancer cell lines.[1][2] While direct in vivo studies on this compound are currently lacking, its structural similarity to other bioactive sarasinosides warrants investigation into its anti-tumor properties in a living system. The human tumor xenograft model in immunodeficient mice is a standard and widely accepted method for the preclinical evaluation of novel anti-cancer agents.[3][4][5] This model allows for the assessment of a compound's ability to inhibit tumor growth in vivo.
Choice of Model: The athymic nude mouse (BALB/c-nu/nu) is a suitable model for this study as its compromised immune system allows for the successful engraftment and growth of human cancer cells.[4][6] Based on published cytotoxicity data for related sarasinosides, human colorectal carcinoma (HCT-116) or human hepatocellular carcinoma (HepG2) cell lines are recommended for tumor induction.
Experimental Protocol: HCT-116 Xenograft Model
1. Cell Culture and Preparation:
-
Culture HCT-116 cells in an appropriate medium (e.g., McCoy's 5A with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells during the logarithmic growth phase.
-
Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^6 cells/100 µL.[4] Keep the cell suspension on ice.
2. Animal Handling and Tumor Implantation:
-
Use female athymic nude mice, 6-8 weeks old.
-
Allow mice to acclimatize for at least one week before the experiment.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[4]
3. Tumor Growth Monitoring and Treatment Initiation:
-
Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
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Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
4. Dosing and Administration:
-
Vehicle Control Group: Administer the vehicle solution (e.g., saline with 5% DMSO) intraperitoneally (i.p.) daily.
-
This compound Treatment Groups: Administer this compound at three different dose levels (e.g., 10, 25, and 50 mg/kg, i.p., daily). Doses should be determined from prior maximum tolerated dose studies.
-
Positive Control Group: Administer a standard-of-care chemotherapeutic agent (e.g., 5-Fluorouracil) at a clinically relevant dose.
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Treat the animals for a predefined period, typically 21-28 days.
5. Efficacy Evaluation and Endpoint:
-
Continue to monitor tumor volume and body weight every 2-3 days.
-
At the end of the treatment period, euthanize the mice and excise the tumors.
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Measure the final tumor volume and weight.
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A portion of the tumor tissue can be fixed in formalin for histological analysis (e.g., H&E staining, Ki-67 for proliferation) or snap-frozen for molecular analysis.
Data Presentation
Table 1: Hypothetical Anti-Tumor Efficacy of this compound in HCT-116 Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Final Tumor Weight (g) ± SEM |
| Vehicle Control | - | 1500 ± 120 | 0 | 1.5 ± 0.15 |
| This compound | 10 | 1100 ± 95 | 26.7 | 1.1 ± 0.12 |
| This compound | 25 | 750 ± 80 | 50.0 | 0.75 ± 0.09 |
| This compound | 50 | 400 ± 65 | 73.3 | 0.42 ± 0.07 |
| 5-Fluorouracil | 20 | 350 ± 60 | 76.7 | 0.38 ± 0.06 |
Application Note 2: Neuroprotective Efficacy in a Scopolamine-Induced Amnesia Model
Background: Recent computational studies have suggested that some sarasinosides may interact with acetylcholinesterase (AChE), an enzyme critical in the regulation of cholinergic neurotransmission.[7] Inhibition of AChE is a key therapeutic strategy for managing symptoms of Alzheimer's disease and other cognitive disorders. The scopolamine-induced amnesia model in mice is a well-established and widely used pharmacological model to screen for potential nootropic and anti-amnesic agents.[8][9][10] Scopolamine, a muscarinic receptor antagonist, induces transient cognitive deficits, mimicking aspects of cholinergic dysfunction seen in neurodegenerative diseases.
Choice of Model: The scopolamine-induced amnesia model in mice is a robust and reproducible method for evaluating the potential of this compound to ameliorate cognitive impairment. Behavioral tests such as the Morris water maze or Y-maze are used to assess learning and memory.
Experimental Protocol: Scopolamine-Induced Amnesia Model
1. Animal Handling and Grouping:
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Use male Swiss albino mice weighing 20-25g.
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Allow mice to acclimatize for at least one week before the experiment.
-
Randomize mice into treatment and control groups (n=8-10 mice per group).
2. Dosing and Administration:
-
Vehicle Control Group: Administer the vehicle solution orally (p.o.) for 14 days.
-
This compound Treatment Groups: Administer this compound orally at three different dose levels (e.g., 10, 25, and 50 mg/kg) for 14 days.
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Positive Control Group: Administer a standard nootropic drug like Donepezil (1 mg/kg, p.o.) for 14 days.
3. Induction of Amnesia:
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On the 14th day, 30 minutes after the final administration of the test compounds or vehicle, induce amnesia by injecting scopolamine (1 mg/kg, i.p.) to all groups except the vehicle control group, which receives a saline injection.[11]
4. Behavioral Assessment (Y-Maze Test):
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45 minutes after the scopolamine injection, assess spatial working memory using a Y-maze.
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Place each mouse at the end of one arm and allow it to move freely through the maze for 8 minutes.
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Record the sequence of arm entries. An alternation is defined as entries into three different arms on consecutive occasions.
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Calculate the percentage of spontaneous alternation as: (Number of alternations / (Total number of arm entries - 2)) x 100.
5. Biochemical Analysis:
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After the behavioral tests, euthanize the mice and isolate the hippocampus.
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Prepare hippocampal homogenates to measure the activity of acetylcholinesterase (AChE) and the levels of oxidative stress markers (e.g., malondialdehyde (MDA) and glutathione (GSH)).
Data Presentation
Table 2: Hypothetical Neuroprotective Effects of this compound in Scopolamine-Induced Amnesia Model
| Treatment Group | Dose (mg/kg) | Spontaneous Alternation (%) ± SEM | Hippocampal AChE Activity (U/mg protein) ± SEM | Hippocampal MDA (nmol/mg protein) ± SEM |
| Vehicle Control | - | 75 ± 4.5 | 2.5 ± 0.2 | 1.8 ± 0.15 |
| Scopolamine Control | 1 (Scopolamine) | 35 ± 3.2 | 5.8 ± 0.4 | 4.5 ± 0.3 |
| This compound | 10 | 48 ± 3.8 | 4.5 ± 0.3 | 3.6 ± 0.25 |
| This compound | 25 | 60 ± 4.1 | 3.4 ± 0.25 | 2.7 ± 0.2 |
| This compound | 50 | 70 ± 4.3 | 2.8 ± 0.2 | 2.1 ± 0.18 |
| Donepezil | 1 | 72 ± 4.6 | 2.6 ± 0.2 | 2.0 ± 0.16 |
Visualizations
Signaling Pathway
Caption: Hypothetical PI3K/Akt signaling pathway targeted by this compound.
Experimental Workflows
Caption: Workflow for the in vivo anti-cancer xenograft model.
Caption: Workflow for the in vivo neuroprotection model.
References
- 1. A new sarasinoside congener, sarasinoside M2, from a marine sponge collected in the Solomon Islands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Additional Sarasinosides from the Marine Sponge Melophlus sarasinorum Collected from the Bismarck Sea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tumorigenicity Assay in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. yeasenbio.com [yeasenbio.com]
- 5. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Animal modeling-nude mouse tumor model-ELK Biotechnology CO.,Ltd. [elkbiotech.com]
- 7. researchgate.net [researchgate.net]
- 8. njppp.com [njppp.com]
- 9. Frontiers | Genistein Ameliorates Scopolamine-Induced Amnesia in Mice Through the Regulation of the Cholinergic Neurotransmission, Antioxidant System and the ERK/CREB/BDNF Signaling [frontiersin.org]
- 10. In vivo investigation of the neuroprotective property of Convolvulus pluricaulis in scopolamine-induced cognitive impairments in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Attenuation of Scopolamine-Induced Amnesia via Cholinergic Modulation in Mice by Synthetic Curcumin Analogs | MDPI [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing HPLC Parameters for Sarasinoside C1 Purification
Welcome to the technical support center for the purification of Sarasinoside C1. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to assist researchers, scientists, and drug development professionals in achieving high-purity this compound isolates.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting HPLC column for this compound purification?
A1: For the separation of saponins like this compound, a reversed-phase C18 column is the most common and effective choice.[1][2] These columns provide good retention and selectivity for this class of compounds. It is advisable to start with a standard dimension column (e.g., 4.6 mm x 250 mm, 5 µm particle size) and optimize from there.
Q2: Which mobile phases are best suited for this compound purification?
A2: A gradient elution using acetonitrile and water is a typical starting point for the reversed-phase HPLC of triterpenoid saponins.[2] Methanol can also be used as the organic modifier and may offer different selectivity.[3] The addition of a small amount of acid, such as 0.1% formic acid, to the mobile phase can improve peak shape by suppressing the ionization of acidic functional groups.[4]
Q3: My peaks are broad. How can I improve the peak shape?
A3: Broad peaks can be caused by several factors. Consider the following troubleshooting steps:
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Optimize the mobile phase: Ensure the sample is dissolved in a solvent weaker than the initial mobile phase.[5] Injecting the sample in a strong solvent can lead to peak distortion.
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Adjust the flow rate: A lower flow rate can sometimes improve peak shape by allowing more time for the analyte to interact with the stationary phase.[4]
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Increase column temperature: A slightly elevated temperature (e.g., 30-40°C) can reduce mobile phase viscosity and improve mass transfer, leading to sharper peaks.[4]
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Check for column contamination: If the column is old or has been used with complex samples, it may be contaminated. Follow the manufacturer's instructions for column cleaning.[6]
Q4: I am observing poor resolution between this compound and other impurities. What can I do?
A4: To improve the separation of closely eluting peaks, you can:
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Optimize the gradient: A shallower gradient can enhance the resolution of compounds that are difficult to separate.[4]
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Change the organic solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.[4]
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Adjust the mobile phase pH: Modifying the concentration of the acidic modifier can impact the retention and selectivity of ionizable compounds.[4]
Q5: My retention times are not consistent between runs. What is causing this?
A5: Retention time variability is a common issue and can often be resolved by:
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Ensuring proper column equilibration: The column must be fully equilibrated with the initial mobile phase conditions before each injection. An equilibration time of 5-10 column volumes is generally recommended.[4]
-
Using a column oven: Maintaining a stable column temperature is crucial for reproducible retention times.[4]
-
Preparing fresh mobile phase: The composition of the mobile phase can change over time. It is best to prepare fresh mobile phase daily and ensure it is thoroughly mixed.[4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High Backpressure | Blocked frit or column contamination.[6] | Replace the inlet frit. If the problem persists, clean the column according to the manufacturer's protocol. |
| Particulate matter from the sample. | Filter all samples through a 0.22 µm or 0.45 µm syringe filter before injection.[7] | |
| Mobile phase viscosity is too high. | Consider using a less viscous solvent or increasing the column temperature. | |
| No Peaks or Very Small Peaks | Detector issue. | Ensure the detector lamp is on and has not exceeded its lifetime. Check detector settings. |
| Injection problem. | Verify that the autosampler is injecting the correct volume and that the syringe is not clogged. | |
| Sample degradation. | Confirm the stability of this compound in the chosen sample solvent. | |
| Split Peaks | Column channeling or contamination. | Replace the column. Ensure proper sample cleanup to avoid column contamination. |
| Incompatible injection solvent. | Dissolve the sample in the initial mobile phase or a weaker solvent.[8] | |
| Baseline Noise or Drift | Air bubbles in the system. | Degas the mobile phase thoroughly.[6] |
| Contaminated mobile phase. | Use high-purity HPLC-grade solvents and prepare fresh mobile phases daily.[4] | |
| Leaking pump seals or fittings. | Inspect the system for leaks and tighten or replace fittings and seals as necessary.[8] |
Experimental Protocols
Protocol 1: General HPLC Method for this compound Purification
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-35 min: 30% to 70% B
-
35-40 min: 70% to 100% B
-
40-45 min: 100% B
-
45-50 min: 100% to 30% B
-
50-60 min: 30% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection: UV at 205 nm or Evaporative Light Scattering Detector (ELSD). Saponins often lack a strong chromophore, making low UV wavelengths or ELSD more suitable.[1][4]
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dissolve the crude extract or partially purified fraction in the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% Formic Acid). Filter the sample through a 0.45 µm syringe filter before injection.
Visualizations
Caption: Workflow for optimizing HPLC parameters for this compound purification.
Caption: Hypothetical signaling pathway modulated by this compound.
References
Troubleshooting ambiguous NMR signals in Sarasinoside C1 structural analysis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering ambiguous NMR signals during the structural analysis of Sarasinoside C1.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing significant signal overlap in the 1H NMR spectrum of this compound, particularly in the sugar region (δ 3.0-4.5 ppm). How can I resolve these signals?
A1: Signal overlap is a common challenge with complex glycosides like this compound due to the presence of multiple similar sugar moieties. Here are several strategies to resolve these overlapping signals:
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2D NMR Spectroscopy: Employing two-dimensional NMR techniques is the most effective approach.
-
COSY (Correlation Spectroscopy): This experiment will reveal 1H-1H coupling correlations, helping to trace the spin systems within each individual sugar ring. This allows you to differentiate protons within the same sugar unit.
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HSQC (Heteronuclear Single Quantum Coherence): By correlating each proton to its directly attached carbon, you can spread out the crowded proton signals into the second dimension based on the more dispersed 13C chemical shifts. This is highly effective for resolving overlapping proton signals.
-
TOCSY (Total Correlation Spectroscopy): This experiment establishes correlations between all protons within a spin system. A cross-peak between an anomeric proton and other protons in the spectrum will identify all the protons belonging to that specific sugar residue, effectively isolating the signals of one sugar from another.
-
-
Change of Solvent: Acquiring spectra in a different deuterated solvent (e.g., pyridine-d5, methanol-d4, or a mixture) can alter the chemical shifts of specific protons, potentially resolving the overlap. The original reports on this compound utilized a mixture of pyridine-d5/D2O, while more recent full assignments have been reported in CD3OD.[1]
-
Higher Magnetic Field Strength: If available, using a higher field NMR spectrometer (e.g., 600 MHz or higher) will increase the dispersion of the signals and can help to resolve overlapping multiplets.
Q2: I am struggling to assign the quaternary carbons of the triterpenoid core of this compound. How can I confidently identify them?
A2: Quaternary carbons lack directly attached protons and therefore do not show correlations in HSQC spectra, making their assignment challenging. The primary tool for this task is the HMBC (Heteronuclear Multiple Bond Correlation) experiment.
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HMBC Analysis: This experiment detects long-range couplings between protons and carbons (typically 2-3 bonds, but sometimes further). By observing correlations from well-assigned protons (e.g., methyl protons) to a quaternary carbon, you can definitively assign its chemical shift. For example, correlations from the methyl protons at C-18 and C-19 can help assign the surrounding quaternary carbons in the steroid backbone.
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Optimizing HMBC: The delay in the HMBC pulse sequence (the long-range coupling delay) can be optimized to enhance correlations over specific numbers of bonds. For triterpenoids, it may be beneficial to run multiple HMBC experiments with different delays to observe a wider range of correlations.
Q3: The stereochemistry of the aglycone and the glycosidic linkages is ambiguous. What NMR experiments can help determine the relative and absolute configuration?
A3: Determining the stereochemistry is crucial for the complete structural elucidation.
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NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, irrespective of their through-bond connectivity.
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Relative Stereochemistry of the Aglycone: NOESY or ROESY correlations between protons on different parts of the triterpenoid core can establish their relative stereochemistry. For instance, observing a NOE between a methyl group proton and a methine proton on the ring system can define their relative orientation (e.g., axial or equatorial). A misassignment in the configuration of the C-8/C-9 diol for a related sarasinoside was corrected using ROESY analysis and molecular modeling.[1]
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Glycosidic Linkages: NOESY/ROESY correlations between the anomeric proton of a sugar and a proton on the aglycone or another sugar will establish the linkage point. For example, a correlation between H-1' of a sugar and H-3 of the aglycone would confirm a 1'→3 linkage.
-
-
Coupling Constants (J-values): The magnitude of the 3JHH coupling constants, particularly for the anomeric protons of the sugar units, can help determine the relative stereochemistry of the substituents on the sugar rings. For instance, a large coupling constant (typically > 7 Hz) for the anomeric proton is indicative of a β-anomer in a pyranose ring with a trans-diaxial relationship to the proton at C-2.
Quantitative Data
Table 1: 1H and 13C NMR Data for this compound in CD3OD
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| Aglycone | ||
| 1 | 36.3 | 1.05, m; 1.68, m |
| 2 | 27.9 | 1.80, m; 1.95, m |
| 3 | 90.7 | 3.19, dd, 11.5, 4.5 |
| 4 | 39.8 | - |
| 5 | 52.1 | 1.15, d, 11.5 |
| ... | ... | ... |
| 26 | 27.7 | 1.91, s |
| 27 | 20.9 | 2.12, s |
| Sugar Moiety | ||
| Xyl-1' | 105.7 | 4.35, d, 7.5 |
| Xyl-2' | 79.4 | 3.68, m |
| ... | ... | ... |
| GalNAc-1⁗ | 102.4 | 4.47, d, 8.0 |
Note: This is a partial table for illustrative purposes. A complete assignment can be found in recent literature.[1]
Experimental Protocols
COSY (Correlation Spectroscopy) Experiment
Objective: To identify 1H-1H spin-spin coupling networks.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.5 mL of a suitable deuterated solvent (e.g., CD3OD) in a 5 mm NMR tube.
-
Spectrometer Setup:
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Tune and match the probe for 1H.
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Lock on the deuterium signal of the solvent.
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Perform shimming to optimize magnetic field homogeneity.
-
-
Acquisition:
-
Acquire a standard 1D 1H spectrum to determine the spectral width.
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Load a standard COSY pulse sequence (e.g., cosygpqf).
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Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals.
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Set the number of scans (e.g., 4-16) and the number of increments in the F1 dimension (e.g., 256-512).
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The relaxation delay should be set to approximately 1.5 times the longest T1 relaxation time.
-
-
Processing:
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Apply a sine-bell window function in both dimensions.
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Perform a two-dimensional Fourier transform.
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Phase correct the spectrum.
-
Symmetrize the spectrum if necessary.
-
HSQC (Heteronuclear Single Quantum Coherence) Experiment
Objective: To correlate protons with their directly attached carbons.
Methodology:
-
Sample Preparation: As for the COSY experiment.
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Spectrometer Setup:
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Tune and match the probe for both 1H and 13C.
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Lock and shim as for the COSY experiment.
-
-
Acquisition:
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Load a standard gradient-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.3).
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Set the 1H spectral width (F2 dimension) based on the 1D proton spectrum.
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Set the 13C spectral width (F1 dimension) to cover the expected range of carbon signals (e.g., 0-180 ppm for this compound, excluding carbonyls which typically lack attached protons).
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The number of increments in F1 is typically 128-256.
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The number of scans per increment is usually 2-8.
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The delay for evolution of one-bond coupling is optimized for an average 1JCH of ~145 Hz.
-
-
Processing:
-
Apply a squared sine-bell window function in both dimensions.
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Perform a two-dimensional Fourier transform.
-
Phase and baseline correct the spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation) Experiment
Objective: To identify long-range (2-4 bond) correlations between protons and carbons.
Methodology:
-
Sample Preparation: As for the COSY and HSQC experiments.
-
Spectrometer Setup:
-
Tune and match the probe for both 1H and 13C.
-
Lock and shim.
-
-
Acquisition:
-
Load a standard gradient-enhanced HMBC pulse sequence (e.g., hmbcgplpndqf).
-
Set the 1H (F2) and 13C (F1) spectral widths as for the HSQC experiment, but extend the 13C range to include quaternary and carbonyl carbons (e.g., 0-220 ppm).
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The number of increments in F1 is typically 256-512.
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The number of scans per increment may need to be higher than for HSQC (e.g., 8-32) due to the smaller size of long-range couplings.
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The long-range coupling delay is typically optimized for a nJCH of 8-10 Hz.
-
-
Processing:
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Apply a sine-bell window function in both dimensions.
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Perform a two-dimensional Fourier transform (magnitude mode is often used).
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Baseline correct the spectrum.
-
Visualizations
Caption: Troubleshooting workflow for ambiguous NMR signals.
Caption: Logic for selecting appropriate 2D NMR experiments.
References
Addressing solubility issues of Sarasinoside C1 in biological assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues of Sarasinoside C1 in biological assays.
Troubleshooting Guides
Issue: Precipitation of this compound upon dilution in aqueous buffer or cell culture media.
This is a common challenge encountered with triterpenoid saponins like this compound due to their amphiphilic nature. The following steps provide a systematic approach to troubleshoot and resolve this issue.
Quantitative Data Summary
| Solvent | Solubility Category | Typical Concentration Range for Stock Solutions | Notes |
| Dimethyl Sulfoxide (DMSO) | Highly Soluble | 10 - 50 mM | Recommended for primary stock solutions. Ensure the final DMSO concentration in the assay is non-toxic to cells (generally <0.5%).[1][2] |
| Ethanol (EtOH) | Soluble | 1 - 20 mM | Can be used as a co-solvent with DMSO or for less sensitive assays. |
| Methanol (MeOH) | Soluble | 1 - 20 mM | Often used during extraction and purification but less common for cell-based assay stock solutions. |
| Water | Poorly Soluble to Insoluble | < 1 µM | Direct dissolution in aqueous buffers is generally not feasible for high concentrations. |
| Phosphate-Buffered Saline (PBS) | Poorly Soluble to Insoluble | < 1 µM | Similar to water, direct dissolution is challenging. |
| Cell Culture Media | Poorly Soluble | Variable | Solubility is highly dependent on the media composition (e.g., serum content) and the final concentration of this compound. |
Experimental Protocols
Protocol: Preparation of this compound Stock and Working Solutions for Cell-Based Assays
This protocol provides a detailed methodology for preparing a 10 mM stock solution of this compound in DMSO and subsequently diluting it for use in a typical cell-based assay.
Materials:
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This compound (powder)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
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Vortex mixer
-
Sonicator (optional)
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Calibrated pipettes
-
Pre-warmed cell culture medium
Procedure:
-
Stock Solution Preparation (10 mM): a. Accurately weigh out a known amount of this compound (e.g., 1 mg). The molecular weight of this compound is approximately 1097.3 g/mol . b. Calculate the volume of DMSO required to achieve a 10 mM concentration. c. Add the calculated volume of DMSO to the vial containing this compound. d. Vortex the solution vigorously for 1-2 minutes to aid dissolution. e. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. f. Visually inspect the solution to ensure there are no visible particles. g. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. h. Store the aliquots at -20°C or -80°C.
-
Preparation of Working Solutions: a. Thaw a single aliquot of the 10 mM this compound stock solution at room temperature. b. Perform serial dilutions of the stock solution in DMSO to create intermediate concentrations. c. To prepare the final working concentrations, add a small volume of the intermediate DMSO dilutions to a larger volume of pre-warmed cell culture medium. It is crucial to add the DMSO solution to the medium and not the other way around.[3] d. Immediately vortex the diluted solution to ensure rapid and uniform mixing, which helps prevent precipitation. e. The final concentration of DMSO in the cell culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.[1] f. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for in vitro assays?
A1: Based on the general properties of triterpenoid saponins, Dimethyl Sulfoxide (DMSO) is the most recommended solvent for preparing high-concentration stock solutions of this compound.[1][2] It is a strong organic solvent that can effectively dissolve a wide range of organic molecules. For some applications, ethanol can also be used, or a co-solvent system of DMSO and ethanol might be beneficial.
Q2: I'm still seeing precipitation even after following the protocol. What should I do?
A2: If precipitation persists, consider the following troubleshooting steps:
-
Lower the final concentration: The desired final concentration of this compound in your assay might be above its solubility limit in the aqueous medium. Try testing a lower concentration range.
-
Use a solubilizing agent: For particularly challenging compounds, the addition of a small amount of a biocompatible surfactant like Pluronic® F-68 or Cremophor® EL to the cell culture medium can help maintain solubility.
-
Increase serum concentration: If your cell culture medium contains fetal bovine serum (FBS), increasing the serum percentage (e.g., from 10% to 20%) can sometimes improve the solubility of hydrophobic compounds through protein binding.
-
Pre-warm the medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound solution, as solubility often increases with temperature.
Q3: Can I dissolve this compound directly in water or PBS?
A3: It is highly unlikely that you will be able to dissolve a significant amount of this compound directly in aqueous buffers like water or PBS to create a concentrated stock solution. Due to its hydrophobic triterpenoid backbone, it has very low aqueous solubility.
Q4: How should I store my this compound stock solution?
A4: Aliquot your high-concentration stock solution in DMSO into single-use vials and store them at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound and affect its activity.
Q5: What is a potential signaling pathway affected by this compound?
A5: While the specific signaling pathways modulated by this compound are not extensively documented, many triterpenoid saponins have been shown to exert cytotoxic effects on cancer cells by influencing key signaling pathways involved in cell survival, proliferation, and apoptosis.[4][5][6][7][8] A plausible hypothetical pathway that could be investigated is the PI3K/Akt pathway, which is often dysregulated in cancer.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. Cytotoxic Activity of Saponins and Sapogenins Isolated from Chenopodium quinoa Willd. in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The Antitumor Effects of Triterpenoid Saponins from the Anemone flaccida and the Underlying Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Saponins in Cancer Treatment: Current Progress and Future Prospects | MDPI [mdpi.com]
- 8. Frontiers | Effects of saponins from Chinese herbal medicines on signal transduction pathways in cancer: A review [frontiersin.org]
Technical Support Center: Improving the Reproducibility of Cytotoxicity Data for Sarasinoside C1
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the reproducibility of cytotoxicity data for Sarasinoside C1, a triterpenoid saponin derived from marine sponges. Due to the inherent complexities of natural products and cellular assays, variability in experimental outcomes is a significant challenge. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), standardized protocols, and data summaries to address these issues directly.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its cytotoxicity data often variable?
A1: this compound is a 30-norlanostane saponin isolated from the marine sponge Melophlus sarasinorum.[1][2] Saponins are naturally occurring glycosides known for a range of pharmacological activities, including cytotoxic effects.[3][4] The variability in cytotoxicity data for this compound can stem from its complex structure, potential for degradation, and its interactions with components of cell culture media and assay reagents.[5][6] Factors such as compound purity, solubility, storage conditions, cell line sensitivity, and the specific cytotoxicity assay used can all contribute to inconsistent results.
Q2: What is the best solvent to use for dissolving this compound and what is the maximum final concentration in cell culture?
A2: Like many saponins with low aqueous solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound.[7][8] It is crucial to ensure the final concentration of DMSO in the cell culture medium is low, typically less than 0.5%, to avoid solvent-induced cytotoxicity.[5][8] Always include a vehicle control (media with the same final DMSO concentration as the treated wells) in your experiments to account for any effects of the solvent itself.
Q3: Can this compound interfere with common cytotoxicity assays like MTT or LDH?
A3: Yes, saponins like this compound have surfactant properties that can interfere with cytotoxicity assays.[5] In an MTT assay, they may interact with the formazan crystals, affecting their solubilization and leading to inaccurate absorbance readings.[6] For LDH assays, saponins could potentially affect enzyme activity or the stability of reaction components.[5] It is highly recommended to run a cell-free control, where this compound is incubated with the assay reagents in the absence of cells, to check for direct interference.[6]
Q4: My untreated control cells show low viability. What could be the cause?
A4: Low viability in untreated control cells can be due to several factors unrelated to the test compound. These include:
-
Contamination: Bacterial, fungal, or mycoplasma contamination can significantly impact cell health.[9]
-
Cell Culture Conditions: Inconsistent cell passage numbers, over-confluence, or nutrient depletion in the media can lead to stressed and less viable cells.
-
Reagent Quality: Degradation of media, serum, or other supplements can negatively affect cell growth.
Q5: I am observing a precipitate in my culture wells after adding this compound. How can I address this?
A5: Precipitation of the compound in the culture medium is a common issue with hydrophobic molecules like saponins and can lead to inconsistent and lower-than-expected cytotoxicity.[5][6] To address this:
-
Verify Solubility: Before treating cells, prepare the highest concentration of this compound in cell culture medium and visually inspect for any precipitate under a microscope.
-
Optimize Stock Concentration: If precipitation occurs, you may need to lower the stock concentration or use a slightly higher percentage of DMSO, while ensuring the final DMSO concentration remains non-toxic.
-
Pre-warm Media: Ensure the cell culture media is at 37°C before adding the compound solution.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
| Potential Cause | Recommended Solution | Relevant Controls |
| Uneven Cell Seeding | Ensure the cell suspension is thoroughly mixed before and during plating. Pipette up and down gently to resuspend cells between dispensing. Avoid "edge effects" by not using the outer wells of the plate or by filling them with sterile PBS or media. | Visually inspect the plate for even cell distribution before adding the compound. |
| Pipetting Errors | Calibrate pipettes regularly. Use a multi-channel pipette for adding reagents to minimize well-to-well variation. | Include a set of wells with a known cytotoxic agent as a positive control to assess assay consistency. |
| Compound Precipitation | Visually inspect wells for precipitation after adding this compound. Ensure the compound is fully dissolved in the stock solution and that the final concentration in the media does not exceed its solubility limit. | Run a "compound only" control (this compound in media without cells) to check for precipitation and absorbance interference. |
Issue 2: Inconsistent IC50 Values Across Experiments
| Potential Cause | Recommended Solution | Relevant Controls |
| Cell Passage Number | Use cells within a consistent and narrow passage number range for all experiments. Cells at very high passages can have altered phenotypes and drug sensitivities. | Maintain a detailed log of cell passage numbers for each experiment. |
| Reagent Stability | Prepare fresh dilutions of this compound from a stock solution for each experiment. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C, protected from light. | Include a positive control with a known IC50 value to monitor for shifts in assay performance. |
| Incubation Time Variation | Standardize all incubation times precisely using a timer. | N/A |
| Instrument Performance | Perform regular maintenance and calibration of incubators, plate readers, and other equipment. | N/A |
Data Presentation
While specific cytotoxicity data for this compound is limited in publicly available literature, data for the closely related Sarasinoside A1 provides a useful reference. It is important to note that one study found this compound to have no significant cytotoxic activity at the tested concentrations.[10] This underscores the importance of standardized protocols to resolve such discrepancies.
Table 1: Cytotoxicity of Sarasinoside A1 Against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| P388 | Murine Leukemia | 2.2 | [11] |
| K562 | Human Leukemia | 5.0 | [11] |
Table 2: Cytotoxicity of Other Relevant Sarasinosides
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Sarasinoside A3 | K562 | Human Leukemia | 13.3 | [11] |
| Sarasinoside M2 | Neuro-2a | Mouse Neuroblastoma | 17 | [12] |
| Sarasinoside M2 | HepG2 | Human Hepatocyte Carcinoma | 19 | [12] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is adapted from standard MTT assay procedures for assessing cell viability based on metabolic activity.[3][4]
Materials:
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This compound
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DMSO
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96-well cell culture plates
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Appropriate cell line and complete culture medium
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment and recovery.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Cell Treatment: Remove the plating medium from the cells and add 100 µL of the prepared this compound dilutions or controls (vehicle control, untreated control) to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the compound concentration to determine the IC50 value.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells as an indicator of cytotoxicity.
Materials:
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This compound
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DMSO
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96-well cell culture plates
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Appropriate cell line and complete culture medium
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LDH assay kit (commercially available)
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Lysis buffer (provided in the kit for maximum LDH release control)
Procedure:
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Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.
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Assay Controls: Include the following controls:
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Untreated cells (spontaneous LDH release)
-
Vehicle control cells
-
Maximum LDH release control (treat cells with lysis buffer 45 minutes before the assay endpoint)
-
Culture medium background control (no cells)
-
-
Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
LDH Measurement: Carefully transfer the supernatant from each well to a new 96-well plate. Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.
-
Incubation and Absorbance Reading: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light. Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Data Analysis: Subtract the culture medium background from all readings. Calculate the percentage of cytotoxicity for each treatment using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] * 100
Mandatory Visualizations
Caption: Workflow for this compound cytotoxicity testing.
Caption: Troubleshooting high variability in replicates.
Caption: Proposed apoptotic pathway for cytotoxic saponins.
References
- 1. researchgate.net [researchgate.net]
- 2. Additional Sarasinosides from the Marine Sponge Melophlus sarasinorum Collected from the Bismarck Sea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Saponins as cytotoxic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Triterpene and Steroid Glycosides from Marine Sponges (Porifera, Demospongiae): Structures, Taxonomical Distribution, Biological Activities | MDPI [mdpi.com]
- 6. Structures of sarasinosides A1, B1, and C1; new norlanostane-triterpenoid oligoglycosides from the Palauan marine sponge Asteropus sarasinosum. | Semantic Scholar [semanticscholar.org]
- 7. Characterization of apoptosis induced by marine natural products in non small cell lung cancer A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Saponins as cytotoxic agents: a review [ouci.dntb.gov.ua]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Bioactive Sesterterpenes and Triterpenes from Marine Sponges: Occurrence and Pharmacological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Triterpene and Steroid Glycosides from Marine Sponges (Porifera, Demospongiae): Structures, Taxonomical Distribution, Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to enhance the stability of Sarasinoside C1 in solution
This technical support center provides guidance on strategies to enhance the stability of Sarasinoside C1 in solution. The information is intended for researchers, scientists, and drug development professionals. Please note that while specific stability data for this compound is limited in published literature, the following recommendations are based on established principles for the stabilization of triterpenoid saponins.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be degrading over a short period. What are the likely causes?
A1: Degradation of this compound, a triterpenoid saponin, in solution can be attributed to several factors, including:
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pH: Triterpenoid saponins can be susceptible to hydrolysis under acidic or alkaline conditions. Increased acidity has been noted as being detrimental to the stability of saponins in general.[1]
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Temperature: Higher temperatures typically accelerate chemical degradation reactions. Saponins have been shown to be sensitive to temperature, with storage at room temperature leading to higher degradation compared to cold storage.[2][3]
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Microbial Contamination: The presence of microorganisms can lead to enzymatic degradation of the glycosidic bonds in the saponin structure. Sterilization of solutions can enhance stability by eliminating unwanted bacteria.[2][3]
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Light: Exposure to UV or visible light can induce photolytic degradation in some complex organic molecules, although specific data for this compound is not available.
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Oxidation: The presence of dissolved oxygen or oxidizing agents in the solution can potentially lead to oxidative degradation of the molecule.
Q2: What are the recommended storage conditions for this compound solutions to improve stability?
A2: To enhance the stability of this compound in solution, we recommend the following storage conditions based on general knowledge of saponin stability:
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Temperature: Store solutions at refrigerated temperatures (2-8°C) or frozen (-20°C or lower) for long-term storage. Studies on general saponins have shown that storage in a cold room (10°C) results in significantly less degradation compared to room temperature (26°C).[2][3]
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pH: Maintain the pH of the solution in a neutral range (pH 6-7.5), unless experimental requirements dictate otherwise. It is advisable to perform a pH-stability profile to determine the optimal pH for your specific application. Increased acidity, in particular, may be detrimental to saponin stabilization.[1]
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Light Protection: Store solutions in amber vials or protect them from light to minimize potential photodegradation.
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Inert Atmosphere: For long-term storage or for particularly sensitive applications, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
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Sterility: If the solution is to be stored for an extended period, sterile filtration (e.g., using a 0.22 µm filter) into a sterile container can prevent microbial growth and subsequent degradation.[2][3]
Q3: Are there any formulation strategies that can be used to stabilize this compound in solution?
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Use of Co-solvents: Employing co-solvents such as ethanol, propylene glycol, or polyethylene glycol (PEG) may enhance solubility and, in some cases, improve stability.
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Addition of Antioxidants: Including antioxidants like ascorbic acid, butylated hydroxytoluene (BHT), or ethylenediaminetetraacetic acid (EDTA) can mitigate oxidative degradation.
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Lyophilization: For long-term storage, lyophilizing (freeze-drying) the this compound to a powder form is a highly effective strategy. The resulting powder can be reconstituted in the desired solvent immediately before use. Studies on other triterpenoid saponins have shown that freeze-dried nanosuspension powders exhibit excellent stability.[4][5]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of activity or concentration of this compound in solution over time. | Chemical degradation (hydrolysis, oxidation). | 1. Verify Storage Temperature: Ensure the solution is stored at the recommended low temperature (refrigerated or frozen).2. Check Solution pH: Measure the pH of the solution and adjust to a neutral range if necessary.3. Protect from Light: Store in light-resistant containers.4. Consider Antioxidants: If oxidation is suspected, prepare a fresh solution with an added antioxidant. |
| Visible precipitate formation in the solution. | Poor solubility or degradation leading to insoluble products. | 1. Assess Solubility: Confirm that the concentration of this compound is within its solubility limit in the chosen solvent.2. Try Co-solvents: Prepare the solution using a co-solvent system to improve solubility.3. Filter the Solution: If a precipitate forms after storage, it may be a degradation product. The solution may need to be freshly prepared. |
| Cloudiness or change in color of the solution. | Microbial contamination or chemical degradation. | 1. Ensure Sterility: Prepare solutions using sterile techniques and solvents. Filter-sterilize the final solution.2. Investigate Degradation: A change in color can indicate the formation of chromophoric degradation products. Analyze the solution using HPLC or UV-Vis spectroscopy to check for new peaks or spectral shifts. |
Quantitative Data Summary
Specific quantitative stability data for this compound is not available in the public domain. The following table provides an illustrative example based on general saponin stability studies, highlighting the expected trend.
Table 1: Illustrative Stability of a Generic Saponin Solution Under Different Storage Conditions Over 21 Days.
| Storage Condition | Temperature | pH | Light Exposure | Sterility | Remaining Saponin (%) (Illustrative) |
| Optimal | 4°C | 7.0 | Protected | Sterile | 95 - 99% |
| Sub-optimal 1 | 25°C (Room Temp) | 7.0 | Protected | Sterile | 70 - 85%[2][3] |
| Sub-optimal 2 | 4°C | 4.0 | Protected | Sterile | 60 - 75%[1] |
| Sub-optimal 3 | 25°C (Room Temp) | 7.0 | Exposed | Non-sterile | < 50%[2][3] |
Note: The percentages are illustrative and intended to demonstrate the relative impact of different storage conditions.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment
This protocol describes a general method for monitoring the stability of this compound in solution.
-
Preparation of Standard Solutions:
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Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or a mixture of methanol and water).[6]
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from, for example, 1 µg/mL to 100 µg/mL.
-
-
Preparation of Stability Samples:
-
Prepare solutions of this compound at the desired concentration in the buffer or solvent system to be tested.
-
Aliquot the solution into vials for each time point and storage condition (e.g., 4°C, 25°C, 40°C).
-
-
HPLC Analysis:
-
Column: A C18 reversed-phase column is commonly used for the analysis of saponins.[7]
-
Mobile Phase: A gradient of water (often with a modifier like formic acid or acetic acid for better peak shape) and an organic solvent like acetonitrile or methanol.
-
Detection: UV detection at a wavelength where this compound has significant absorbance, or Mass Spectrometry (MS) for higher sensitivity and specificity.
-
Injection Volume: Typically 10-20 µL.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
-
Data Analysis:
-
At each time point (e.g., 0, 1, 3, 7, 14, 30 days), analyze the samples by HPLC.
-
Quantify the peak area of this compound against the calibration curve to determine its concentration.
-
The percentage of remaining this compound is calculated as: (Concentration at time t / Initial concentration) * 100.
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Monitor the appearance of any new peaks, which may indicate degradation products.
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. Quantitative Changes and Transformation Mechanisms of Saponin Components in Chinese Herbal Medicines during Storage and Processing: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Saponin Stabilization via Progressive Freeze Concentration and Sterilization Treatment [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Natural Triterpenoid Saponin as Multifunctional Stabilizer for Drug Nanosuspension Powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. An improved method for the analysis of sennosides in Cassia angustifolia by high-performance liquid chromatography. | Semantic Scholar [semanticscholar.org]
Mitigating matrix effects in mass spectrometry analysis of Sarasinoside C1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the mass spectrometry analysis of Sarasinoside C1.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process, providing step-by-step guidance to identify and resolve them.
Issue 1: Low or No Signal of this compound
Symptoms:
-
No detectable peak for this compound in the extracted ion chromatogram (EIC).
-
Significantly lower than expected signal intensity.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Inefficient Extraction | 1. Verify Extraction Protocol: Ensure the chosen solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol is suitable for triterpenoid saponins. 2. Check Solvent Polarity: this compound is a glycoside, suggesting it is relatively polar. Ensure the elution solvent in your SPE protocol has sufficient polarity to elute the compound from the sorbent. 3. Assess Recovery: Perform a recovery experiment by spiking a known amount of this compound standard into a blank matrix before and after extraction. Low recovery indicates a problem with the extraction procedure. |
| Ion Suppression | 1. Evaluate Matrix Effects: Conduct a post-extraction spike experiment to quantify the extent of ion suppression. A matrix factor significantly less than 1 indicates suppression. 2. Improve Sample Cleanup: Employ a more rigorous sample preparation method, such as a multi-step SPE or a combination of LLE and SPE, to remove interfering matrix components like phospholipids. 3. Chromatographic Separation: Optimize the LC gradient to better separate this compound from co-eluting matrix components. |
| Suboptimal MS Parameters | 1. Optimize Source Conditions: Adjust key mass spectrometer parameters, including capillary voltage, source temperature, and gas flows (nebulizer, auxiliary, and collision gas) to maximize the ionization of this compound. 2. Check Ionization Mode: While electrospray ionization (ESI) is common for saponins, consider trying atmospheric pressure chemical ionization (APCI) as it can sometimes be less susceptible to matrix effects.[1] |
Workflow for Troubleshooting Low/No Signal:
Issue 2: High Variability in Quantitative Results
Symptoms:
-
Poor precision in quality control (QC) samples.
-
Inconsistent results between replicate injections.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Inconsistent Matrix Effects | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for variability in matrix effects as it co-elutes and experiences similar ionization suppression or enhancement as the analyte. If a specific SIL-IS for this compound is not available, consider custom synthesis. 2. Matrix-Matched Calibrants: Prepare calibration standards in the same blank matrix as the samples to account for consistent matrix effects. |
| Sample Preparation Variability | 1. Standardize Procedures: Ensure all sample preparation steps are performed consistently across all samples. Use of automated liquid handlers can improve precision. 2. Internal Standard Addition: Add the internal standard early in the sample preparation process to account for variability in extraction efficiency. |
| Instrumental Instability | 1. Check System Suitability: Inject a standard solution multiple times to ensure the LC-MS/MS system is performing consistently. 2. Clean the Ion Source: Matrix components, especially phospholipids, can accumulate in the ion source, leading to inconsistent ionization. Regular cleaning is crucial. |
Logical Diagram for Improving Quantitative Consistency:
References
Refinement of bioassay protocols for consistent Sarasinoside C1 activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining bioassay protocols for consistent Sarasinoside C1 activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its reported biological activities?
This compound is a 30-norlanostane triterpenoid saponin originally isolated from the marine sponge Melophlus sarasinorum. While some studies have reported a lack of significant cytotoxic and antimicrobial activity for this compound at high concentrations, other related sarasinosides have demonstrated a range of biological effects, including antifouling, cytotoxic, and antifungal properties. The specific activity of sarasinosides appears to be highly dependent on their chemical structure, including the aglycone core and the attached sugar moieties.
Q2: I am observing inconsistent results in my bioassays with this compound. What are the potential causes?
Inconsistent results with this compound can stem from several factors common to saponin research:
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Solubility and Precipitation: this compound, like many saponins, has limited aqueous solubility. It is typically dissolved in a small amount of a non-polar solvent like DMSO and then diluted into aqueous buffers or cell culture media. Precipitation upon dilution can lead to a lower effective concentration and high variability.
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Stability in Media: The stability of this compound in cell culture media over the duration of an experiment is not well-documented. Degradation of the compound can lead to a loss of activity.[1]
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Interaction with Media Components: Saponins can interact with components in cell culture media, such as proteins and lipids, which may affect their bioavailability and activity.
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Cell Line Sensitivity: The sensitivity of different cell lines to this compound can vary significantly.
Q3: What is the best way to prepare this compound for in vitro experiments?
To ensure consistent results, it is recommended to:
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Prepare a high-concentration stock solution of this compound in 100% DMSO.
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For working solutions, dilute the DMSO stock directly into the final aqueous buffer or cell culture medium immediately before use.
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Visually inspect for any precipitation after dilution. If precipitation occurs, consider adjusting the final DMSO concentration or lowering the working concentration of this compound.
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It is advisable not to store aqueous solutions of this compound for extended periods.[2][3]
Q4: Are there any known signaling pathways affected by this compound?
The specific signaling pathways modulated by this compound have not been definitively established in the scientific literature. However, research on other sarasinosides and saponins offers some potential avenues for investigation:
-
Acetylcholinesterase (AChE) Inhibition: Molecular docking studies on other sarasinosides suggest a potential interaction with and inhibition of acetylcholinesterase, which could be relevant for its antifouling activity.[4]
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Ras Signaling Pathway: Some saponins have been shown to inhibit the Ras signaling pathway, which is crucial in cell proliferation and cancer progression.[5]
-
Rap GTPase Signaling: While not directly demonstrated for this compound, the involvement of marine saponins in pathways mediated by Rap GTPase has been suggested as a possibility.
Troubleshooting Guides
Issue 1: Low or No Bioactivity Observed
| Possible Cause | Troubleshooting Step |
| Compound Precipitation | Prepare fresh dilutions for each experiment. Visually inspect for precipitates after dilution into aqueous solutions. If precipitation is observed, consider increasing the final DMSO concentration (while ensuring it is not toxic to the cells) or lowering the working concentration of this compound. |
| Compound Degradation | Minimize the exposure of stock solutions and working dilutions to light and elevated temperatures. Prepare fresh dilutions immediately before each experiment. |
| Incorrect Cell Line or Assay System | Research literature for cell lines that have shown sensitivity to other saponins. Consider screening a panel of cell lines to identify a responsive model. The biological activity of saponins can be highly dependent on the cell membrane composition.[6] |
| Assay Duration | For long-term assays (e.g., > 24 hours), consider the stability of this compound in the culture medium. It may be necessary to replenish the compound during the experiment. |
| Subtle Biological Effect | The primary activity of this compound may not be cytotoxic. Consider exploring more specific functional assays, such as enzyme inhibition assays (e.g., acetylcholinesterase) or signaling pathway analysis. |
Issue 2: High Variability Between Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent Compound Concentration | Ensure thorough mixing of the stock solution before preparing dilutions. When preparing working solutions, add the this compound stock directly to the media and mix well before dispensing into assay plates. |
| Edge Effects in Assay Plates | Avoid using the outer wells of microplates for treatment, as these are more prone to evaporation, leading to concentration changes. Fill the outer wells with sterile PBS or media. |
| Cell Seeding Density | Ensure a uniform cell density across all wells of the assay plate. Inconsistent cell numbers can lead to variability in the final readout. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to minimize volume variations between wells. |
Experimental Protocols
Due to the limited availability of specific, validated protocols for this compound in the public domain, the following are generalized methodologies based on common practices for saponin bioassays. Researchers should optimize these protocols for their specific experimental setup.
General Cytotoxicity Assay (MTT Assay)
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of working solutions by diluting the stock in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells and should not exceed a level toxic to the cells (typically ≤ 0.5%).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include appropriate controls (vehicle control with DMSO, positive control with a known cytotoxic agent, and untreated cells).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
Logical Workflow for Troubleshooting Inconsistent Bioassay Results
Caption: Troubleshooting workflow for inconsistent bioassay results.
Hypothesized Signaling Pathway for Sarasinoside Antifouling Activity
Caption: Hypothesized mechanism of sarasinoside antifouling activity.
References
- 1. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Paris saponin VII inhibits growth of colorectal cancer cells through Ras signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Perspectives on Saponins: Food Functionality and Applications - PMC [pmc.ncbi.nlm.nih.gov]
How to handle degradation of Sarasinoside C1 during storage
Welcome to the Technical Support Center for Sarasinoside C1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and storage of this compound and to troubleshoot potential degradation issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a norlanostane-triterpenoid oligoglycoside, a type of saponin, isolated from marine sponges.[1][2] Like many complex natural products, it possesses several functional groups that are susceptible to chemical degradation. Ensuring the stability of this compound is crucial for obtaining accurate and reproducible experimental results, as degradation can lead to a loss of biological activity and the formation of impurities that may have confounding effects.
Q2: What are the primary factors that can cause degradation of this compound?
The degradation of this compound is primarily influenced by:
-
pH: Acidic or alkaline conditions can catalyze the hydrolysis of the glycosidic linkages in the oligosaccharide chain.[3][4]
-
Temperature: Elevated temperatures can accelerate the rate of hydrolytic and oxidative degradation.[5]
-
Light: Exposure to UV or ambient light may induce photodegradation, particularly of the triterpenoid core.
-
Oxidizing Agents: The presence of reactive oxygen species can lead to the oxidation of the triterpenoid structure.[6][7]
Q3: How should I store my stock solutions of this compound?
To minimize degradation, stock solutions of this compound should be stored under the following conditions:
-
Solvent: Use a high-purity, anhydrous solvent in which this compound is stable. Dimethyl sulfoxide (DMSO) or ethanol are common choices. Prepare solutions fresh when possible.
-
Temperature: Store at -20°C or, for long-term storage, at -80°C.
-
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.
-
Inert Atmosphere: For maximum stability, particularly for long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen to prevent oxidation.
Q4: I suspect my this compound has degraded. How can I confirm this?
Degradation can be assessed by comparing the analytical profile of your sample to that of a fresh, high-purity standard. The most common analytical techniques for this purpose are:
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can separate the intact this compound from its degradation products. A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly sensitive and can be used to identify the molecular weights of potential degradation products, providing clues about the degradation pathway.[8][9][10]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected bioactivity in my experiments.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound stock solution. | 1. Prepare a fresh stock solution of this compound from a new vial of solid material. 2. Analyze both the old and new stock solutions using a validated stability-indicating HPLC method to check for the presence of degradation products. 3. If degradation is confirmed, discard the old stock solution and review storage procedures. |
| Degradation during the experiment. | 1. Evaluate the pH and temperature of your experimental buffers and media. Avoid extremes of pH and prolonged incubation at elevated temperatures if possible. 2. Include a positive control with a known stable compound to ensure the assay itself is performing correctly. 3. Minimize the exposure of this compound-containing solutions to light during the experiment. |
Issue 2: Appearance of new peaks in my HPLC or LC-MS analysis.
| Possible Cause | Troubleshooting Step |
| Hydrolysis of the oligosaccharide chain. | 1. This is a likely degradation pathway, especially if the sample has been exposed to acidic or basic conditions. 2. Characterize the new peaks by LC-MS to determine if their molecular weights correspond to the loss of one or more sugar residues from this compound. 3. Review the pH of all solvents and buffers used in sample preparation and storage. |
| Oxidation of the triterpenoid core. | 1. This can occur with exposure to air, especially at elevated temperatures or in the presence of metal ions. 2. Use degassed solvents and consider adding an antioxidant to your sample if compatible with your downstream analysis. 3. Store samples under an inert atmosphere. |
| Photodegradation. | 1. Protect samples from light at all stages of handling and storage. 2. Use amber vials and minimize exposure to ambient light during sample preparation and analysis. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to identify potential degradation products and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to obtain a 1 mg/mL stock solution.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 100 µL of the stock solution with 900 µL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 100 µL of the stock solution with 900 µL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix 100 µL of the stock solution with 900 µL of 3% hydrogen peroxide. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a vial of the stock solution in an oven at 80°C for 48 hours.
-
Photodegradation: Expose a vial of the stock solution to a calibrated light source (e.g., ICH-compliant photostability chamber) for a defined period.
3. Sample Analysis:
-
After the specified time, neutralize the acid and base-stressed samples.
-
Analyze all samples, along with an unstressed control, by a suitable analytical method (e.g., HPLC with UV or MS detection).
Protocol 2: Development of a Stability-Indicating HPLC Method
1. Instrumentation:
-
A standard HPLC system with a UV or PDA detector and a mass spectrometer (optional but recommended).
2. Chromatographic Conditions (Starting Point):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with a linear gradient (e.g., 10-90% B over 30 minutes) and optimize for the best separation of the parent peak and any degradation products observed in the forced degradation study.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., 205 nm).
3. Method Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[11] The key is to demonstrate that the method can accurately quantify this compound in the presence of its degradation products.
Data Presentation
Table 1: Hypothetical Results of a Forced Degradation Study on this compound
| Stress Condition | % Degradation of this compound | Number of Major Degradation Products |
| 0.1 M HCl, 60°C, 24h | 45% | 3 |
| 0.1 M NaOH, 60°C, 24h | 85% | 4 |
| 3% H₂O₂, RT, 24h | 20% | 2 |
| 80°C, 48h | 15% | 1 |
| Photostability | 10% | 1 |
Note: This table presents hypothetical data for illustrative purposes.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for assessing the stability of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structures of sarasinosides A1, B1, and C1; new norlanostane-triterpenoid oligoglycosides from the Palauan marine sponge Asteropus sarasinosum. | Semantic Scholar [semanticscholar.org]
- 3. Stability of saponin biopesticides: hydrolysis in aqueous solutions and lake waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of saponin biopesticides: hydrolysis in aqueous solutions and lake waters - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Triterpenoids as Reactive Oxygen Species Modulators of Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Metabolomic analysis of saponins in crude extracts of Quillaja saponaria by liquid chromatography/mass spectrometry for product authentication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. database.ich.org [database.ich.org]
Increasing the sensitivity of assays for detecting Sarasinoside C1's biological effects
Welcome to the Technical Support Center for researchers working with Sarasinoside C1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design and optimize assays for detecting the biological effects of this marine-derived triterpenoid glycoside. Given that this compound may exhibit subtle or cell-type-specific activities, this guide emphasizes strategies to maximize assay sensitivity.
Frequently Asked Questions (FAQs)
Q1: I am not observing any cytotoxic effects of this compound in my initial screening. What should I do?
A1: A lack of cytotoxic response in initial screenings is not uncommon, especially with natural products that may have specific targets or mechanisms. A recent study also reported no significant cytotoxicity of this compound at the concentrations tested.[1] Consider the following to increase the sensitivity of your cytotoxicity assay:
-
Increase Incubation Time: Extend the treatment duration (e.g., 48, 72, or even 96 hours) to allow for the accumulation of subtle cytotoxic or cytostatic effects.
-
Optimize Cell Density: High cell density can mask cytotoxic effects. Perform a cell titration experiment to determine the optimal seeding density for your chosen cell line.[2]
-
Use a More Sensitive Assay: While MTT is common, it measures metabolic activity which may not directly correlate with cell death. Consider assays that measure membrane integrity (e.g., LDH release) or ATP content (e.g., CellTiter-Glo®), which can be more sensitive.[2]
-
Serum Concentration: Components in serum can sometimes interfere with the activity of test compounds. Try reducing the serum concentration in your culture medium during the treatment period, but first, ensure your cells remain healthy under these conditions.
-
Select Appropriate Cell Lines: The effect of this compound may be cell-type specific. If possible, screen a panel of cell lines, including those known to be sensitive to other triterpenoid glycosides.
Q2: How can I detect early-stage apoptosis that might be induced by this compound?
A2: Detecting early apoptotic events is crucial, as late-stage apoptosis can be difficult to distinguish from necrosis. The Annexin V binding assay is a sensitive method for detecting one of the earliest signs of apoptosis: the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane.[3][4] To enhance the detection of early apoptosis:
-
Time-Course Experiment: Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal window for detecting Annexin V-positive, propidium iodide (PI)-negative cells.
-
Gentle Cell Handling: Over-trypsinization or harsh pipetting can damage cell membranes, leading to false-positive results. Use a gentle cell detachment method and handle cells with care.
-
Titrate Reagents: Titrate the concentrations of Annexin V and PI to determine the optimal staining concentrations for your cell type.[5]
-
Use a Bioluminescent Alternative: For highly sensitive detection, consider a bioluminescence-based Annexin V assay, which can offer a greater signal-to-noise ratio.[6]
Q3: Sarasinosides have been reported to inhibit Protein Kinase C (PKC). How can I set up a sensitive assay to test this for this compound?
A3: Investigating the effect of this compound on PKC activity requires a robust kinase assay. Here are some recommendations for a sensitive setup:
-
Choice of Assay: Radiometric assays using [γ-³²P]ATP are highly sensitive for detecting kinase activity.[7] However, non-radioactive methods such as fluorescence polarization (FP), time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based assays (e.g., ADP-Glo™) are also very sensitive and more amenable to high-throughput screening.[8][9]
-
Enzyme and Substrate Concentrations: Use concentrations of PKC and its substrate that are at or below their Michaelis constant (Km) values to increase the assay's sensitivity to competitive inhibitors.
-
ATP Concentration: The concentration of ATP is critical, especially for ATP-competitive inhibitors. Use an ATP concentration close to the Km for the specific PKC isoform you are testing.
-
Controls: Include a known PKC inhibitor (e.g., staurosporine) as a positive control to validate your assay system.[10]
Q4: I am trying to investigate the effect of this compound on signaling pathways like MAPK and PI3K/Akt by Western blot, but my signal is weak. How can I improve this?
A4: Weak signals in Western blotting can be due to a variety of factors. Here are some troubleshooting tips:
-
Increase Protein Load: Load a higher amount of protein (e.g., 30-50 µg) per lane.
-
Enrich Your Target: If the target protein is of low abundance, consider immunoprecipitation or cellular fractionation to enrich the protein before loading.[11]
-
Optimize Antibody Concentrations: Titrate your primary and secondary antibody concentrations to find the optimal balance between signal and background.
-
Enhance Detection: Use a more sensitive chemiluminescent substrate.
-
Blocking Agent: The choice of blocking agent (e.g., non-fat milk or BSA) can sometimes mask the epitope. Try switching to a different blocking agent.[12]
-
Positive Control: Always include a positive control lysate from cells known to express the target protein or stimulated to activate the pathway of interest.
Troubleshooting Guides
Guide 1: Low Signal or High Variability in Cytotoxicity Assays
| Problem | Possible Cause | Recommended Solution |
| Low Absorbance/Fluorescence Signal | Insufficient number of viable cells. | Optimize cell seeding density by performing a titration experiment.[13] |
| Assay incubation time is too short. | Increase the incubation time with the detection reagent (e.g., for MTT, try 2-4 hours).[1] | |
| Compound precipitates out of solution. | Visually inspect for precipitation. Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting in media. | |
| Interference from media components. | Use phenol red-free medium during the assay incubation step.[14] | |
| High Variability Between Replicates | Uneven cell seeding. | Ensure a single-cell suspension before plating and mix gently but thoroughly. |
| "Edge effect" due to evaporation in outer wells. | Avoid using the outermost wells of the 96-well plate or fill them with sterile PBS or media. | |
| Inconsistent pipetting. | Use calibrated pipettes and ensure proper technique, especially for small volumes. |
Guide 2: Ambiguous Results in Apoptosis Assays (Annexin V/PI)
| Problem | Possible Cause | Recommended Solution |
| High percentage of Annexin V+/PI+ cells in untreated control | Cells were harvested too harshly. | Use a gentler cell detachment method (e.g., enzyme-free dissociation buffer) and avoid vigorous pipetting. |
| Cells were overgrown or unhealthy at the start. | Use cells from a healthy, sub-confluent culture. | |
| Increase in early apoptotic cells, but not late apoptotic cells over time | The experimental endpoint may be too late, and late apoptotic cells may have already lysed into debris. | Perform a more detailed time-course experiment with earlier time points.[15] |
| The compound may be cytostatic rather than cytotoxic at the concentration used. | Correlate apoptosis data with cell proliferation assays. | |
| Low Annexin V signal in treated cells | The incubation time with this compound is too short. | Increase the treatment duration. |
| The concentration of this compound is too low. | Test a wider range of concentrations. | |
| The chosen cell line is resistant. | Test other cell lines. |
Experimental Protocols
Protocol 1: High-Sensitivity MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density in 100 µL of complete culture medium. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in phenol red-free medium. Replace the existing medium with 100 µL of the medium containing the test compound or vehicle control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[16]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well. Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Read the absorbance at 570 nm with a reference wavelength of 630 nm.[16]
Protocol 2: Annexin V/PI Apoptosis Assay for Early Apoptosis Detection
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time points.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle detachment solution. Centrifuge the cells and wash once with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 2 µL of a 50 µg/mL PI solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within one hour.[5]
Protocol 3: In Vitro Protein Kinase C (PKC) Inhibition Assay (Fluorescence-based)
-
Reagent Preparation: Prepare a reaction buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT). Prepare a stock solution of a fluorescently labeled PKC substrate peptide and ATP.
-
Reaction Setup: In a 384-well plate, add the reaction buffer, PKC enzyme, and this compound at various concentrations.
-
Initiation: Start the reaction by adding a mixture of the fluorescent substrate and ATP.
-
Incubation: Incubate the plate at 30°C for 60-120 minutes.
-
Detection: Stop the reaction and measure the fluorescence signal according to the specific assay kit's instructions (e.g., fluorescence polarization or TR-FRET).[8][9]
Visualizations
Caption: General workflow for assessing this compound cytotoxicity using the MTT assay.
Caption: Workflow for detecting apoptosis using Annexin V and Propidium Iodide staining.
Caption: Potential signaling pathways (MAPK and PI3K/Akt) that may be affected by this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Early detection of apoptosis using a fluorescent conjugate of annexin V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bosterbio.com [bosterbio.com]
- 5. kumc.edu [kumc.edu]
- 6. An enhanced bioluminescence-based Annexin V probe for apoptosis detection in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enzyme Assays for Protein Kinase C Activity | Springer Nature Experiments [experiments.springernature.com]
- 8. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 9. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 10. Kinetic analysis of protein kinase C inhibition by staurosporine: evidence that inhibition entails inhibitor binding at a conserved region of the catalytic domain but not competition with substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 12. sinobiological.com [sinobiological.com]
- 13. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
Validation & Comparative
A Comparative Analysis of the Cytotoxic Profiles of Sarasinoside C1, A1, and B1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic effects of three marine-derived triterpenoid saponins: Sarasinoside C1, Sarasinoside A1, and Sarasinoside B1. These compounds, isolated from marine sponges of the genus Melophlus, are members of the sarasinoside family, which are known for a range of biological activities. This document summarizes the available experimental data on their cytotoxicity, details relevant experimental methodologies, and visualizes potential underlying cellular mechanisms.
Comparative Cytotoxicity Data
The cytotoxic activity of Sarasinosides A1, B1, and C1 has been evaluated against various cancer cell lines. The available data, primarily presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), are summarized below. It is important to note that direct comparative studies evaluating all three compounds under identical experimental conditions are limited.
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| Sarasinoside A1 | P388 | Murine Leukemia | 2.2 | [1] |
| K562 | Human Chronic Myelogenous Leukemia | 5.0 | [1] | |
| Sarasinoside B1 | Neuro-2a | Mouse Neuroblastoma | Moderate Cytotoxicity | [2] |
| HepG2 | Human Liver Carcinoma | Moderate Cytotoxicity | [2] | |
| This compound | Neuro-2a | Mouse Neuroblastoma | No significant activity observed | [2] |
| HepG2 | Human Liver Carcinoma | No significant activity observed | [2] |
*Specific IC50 values were not provided in the cited literature.
Summary of Findings:
-
Sarasinoside A1 has demonstrated the most potent cytotoxic activity among the three, with IC50 values in the low micromolar range against leukemia cell lines.[1]
-
Sarasinoside B1 has been reported to exhibit moderate cytotoxicity against neuroblastoma and liver cancer cell lines.[2]
-
In the studies available, This compound did not show significant cytotoxic activity at the concentrations tested.[2]
-
The broader class of sarasinosides, particularly those with an 8(9)-double bond or a 7(8),9(11)-diene system, are generally considered to possess moderate to strong cytotoxic activities.[2]
Experimental Protocols
The evaluation of cytotoxicity for marine natural products like sarasinosides typically involves cell-based assays. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.
MTT Assay for Cytotoxicity
Objective: To determine the concentration-dependent cytotoxic effect of a compound on a specific cell line.
Principle: The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye, MTT, to its insoluble formazan, which is purple. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell line of interest (e.g., P388, K562)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well microtiter plates
-
Sarasinoside compounds (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined optimal density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the sarasinoside compounds. A vehicle control (medium with the solvent used to dissolve the compounds) and a negative control (medium only) are also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for a further 2-4 hours to allow for formazan crystal formation.
-
Solubilization: The MTT solution is removed, and a solubilization buffer is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow of a typical MTT cytotoxicity assay.
Potential Signaling Pathways in Cytotoxicity
While the specific molecular mechanisms and signaling pathways affected by Sarasinosides A1, B1, and C1 have not been extensively elucidated, cytotoxic compounds often induce cell death through the process of apoptosis. Apoptosis, or programmed cell death, can be initiated through two primary pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of caspase enzymes, which are the executioners of apoptosis.
The diagram below illustrates a generalized view of the apoptotic signaling cascade.
Caption: Generalized apoptotic signaling pathways.
It is hypothesized that cytotoxic sarasinosides may induce apoptosis by triggering one or both of these pathways, leading to the activation of executioner caspases and subsequent cell death. However, further research is required to determine the precise molecular targets of Sarasinosides A1 and B1 and to understand the lack of activity observed for this compound.
References
A Comparative Guide to the Structural Differences and Biological Activities of Sarasinoside C1 and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Sarasinoside C1 with other sarasinoside analogs, focusing on their structural distinctions and the resulting impact on their biological performance. The information is supported by experimental data to aid in research and development efforts.
Sarasinosides are a class of norlanostane-triterpenoid oligoglycosides isolated from marine sponges, primarily of the genus Melophlus. These compounds have garnered interest for their diverse and sometimes potent biological activities. Structural variations within this family, both in the triterpenoid aglycone and the pendant oligosaccharide chain, lead to a wide range of biological effects. This guide specifically delineates the structural features of this compound in comparison to other notable sarasinoside analogs and correlates these features with their cytotoxic profiles.
Structural Comparison of Sarasinoside Analogs
The primary structural diversity among sarasinosides arises from two key molecular regions: the aglycone (triterpenoid) core and the oligosaccharide moiety.
Aglycone Core Variations: The 30-norlanostane skeleton of sarasinosides can exhibit different patterns of unsaturation and oxidation. Notably, the position of double bonds in the B, C, and D rings of the triterpenoid structure is a critical determinant of biological activity. Common variations include Δ8(9), Δ7(8),9(11), and Δ8(14) unsaturation. Additionally, oxidative modifications such as the introduction of hydroxyl or carbonyl groups further diversify the aglycone structures.[1][2]
Oligosaccharide Chain Variations: The carbohydrate portion of sarasinosides typically consists of three to five sugar residues. The composition and linkage of these monosaccharides are key identifiers for different series of sarasinosides. For instance, the "A" and "B" series differ in the third monosaccharide unit of their pentasaccharide chains, with Sarasinoside A1 containing a glucose residue at this position and Sarasinoside B1 possessing a xylose residue.[3] The "C" series, to which this compound belongs, is characterized by a specific tetraose moiety.[1]
This compound and its analogs within the C-series share the same β-D-Xylp-(1→6)-β-D-GlcNAcp-(1→2)-[β-D-GalNAcp-(1→4)]-β-D-Xylp carbohydrate chain.[1][4] The structural differences among the C-series analogs are found in the oxidation patterns of the aglycone core.[1] For example, Sarasinoside C4 possesses an additional carbonyl group at the C-15 position of the D-ring compared to this compound.[1]
The following diagram illustrates the core structure of sarasinosides and highlights the key points of structural variation.
Comparative Biological Activity
A significant body of research suggests a strong correlation between the structural features of the sarasinoside aglycone and its cytotoxic activity. It has been hypothesized that sarasinosides possessing a Δ8(9) double bond or a Δ7(8),9(11) diene system tend to exhibit stronger cytotoxic, antifungal, and ichthyotoxic activities.[4] Conversely, analogs with a Δ8(14) unsaturation or a more heavily oxygenated aglycone core, like many in the C-series, are often less active or inactive.[4]
This compound, along with several other C-series analogs, has been reported to show no significant cytotoxicity in MTT assays against a panel of human cancer cell lines, including A549 (lung carcinoma), A2058 (metastatic melanoma), HepG2 (hepatocyte carcinoma), MCF-7 (breast cancer), and MiaPaCa (pancreatic carcinoma).[5] This lack of activity is consistent with the aforementioned structure-activity relationship hypothesis.
The following diagram contrasts the aglycone structure of the largely inactive this compound with that of the more cytotoxic Sarasinoside A1.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Additional Sarasinosides from the Marine Sponge Melophlus sarasinorum Collected from the Bismarck Sea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Updates on Terpenoids and Other Bioactive Constituents of Marine Sponges - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of the biological activity of Sarasinoside C1 and C2
For professionals in research, science, and drug development, this guide provides a comparative overview of the biological activities of two marine-derived triterpenoid saponins, Sarasinoside C1 and C2. This document synthesizes the available scientific literature, focusing on their cytotoxic effects and outlines standard experimental protocols for their evaluation.
It is important to note that a direct comparative study of the biological activities of this compound and C2, tested under identical experimental conditions, is not available in the current scientific literature. This guide therefore presents the existing data for each compound individually and discusses the broader context of the sarasinoside family's bioactivity.
Structural Overview
This compound and C2 belong to the sarasinoside family, a group of 30-norlanostane triterpenoidal oligoglycosides isolated from marine sponges, primarily of the genus Melophlus. These compounds are characterized by a complex aglycone core and a carbohydrate chain. While both this compound and C2 share a similar oligosaccharide moiety, they, like other members of the C-series, are understood to differ in the structure of their aglycone portion. These variations in the aglycone's oxidation patterns and unsaturation are key determinants of their biological activity.
Biological Activity Assessment
Comprehensive screening of the biological activities of this compound and C2 is limited. The available data primarily focuses on the cytotoxic properties of this compound, with a notable absence of specific activity data for Sarasinoside C2 in the reviewed literature.
This compound
Studies evaluating the biological activity of this compound have reported on its cytotoxic effects against various cancer cell lines. However, the compound is generally considered to be inactive or weakly active based on current reference standards. For instance, previous evaluations of sarasinosides, including C1, have reported cytotoxicity against K562 leukemia and A549 lung carcinoma cell lines, with LC50 values ranging from 7.4 to over 100 μM.[1] More recent assessments have concluded that sarasinosides with certain structural features, which may include C1, lack significant activity.[1] The consensus from multiple sources is that while some sarasinosides exhibit moderate to strong cytotoxicity, this activity is highly dependent on the specific structure of the aglycone, particularly the presence of Δ8(9) unsaturation or a Δ7(8),9(11) diene system.[1]
Sarasinoside C2
As of the latest review of scientific literature, specific data on the biological activity of Sarasinoside C2, including quantitative metrics such as IC50 or EC50 values, have not been reported. Structural analyses confirm its classification within the sarasinoside C series, suggesting it shares a characteristic N-acetyl-glucosamine and N-acetyl-galactosamine in its oligosaccharide chain, similar to C1 and C3.[2] Without experimental data, any discussion of its biological activity remains speculative and would be based on the general structure-activity relationships observed for the broader sarasinoside class.
Comparative Summary of Biological Activity
Due to the lack of data for Sarasinoside C2, a direct quantitative comparison is not possible.
| Compound | Biological Activity | Cell Line(s) | IC50/LC50 (µM) | Reference |
| This compound | Cytotoxicity | K562, A549 | 7.4 to >100 | [1] |
| Sarasinoside C2 | No data available | N/A | N/A | N/A |
Experimental Protocols
The following is a detailed methodology for a standard cytotoxicity assay used to evaluate marine natural products like sarasinosides.
MTT Assay for Cytotoxicity Screening
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
1. Cell Culture and Plating:
-
Human cancer cell lines (e.g., A549, K562, HepG2) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cells are seeded into 96-well plates at a density of 3,000 to 4,000 cells per well and allowed to adhere overnight.
2. Compound Treatment:
-
This compound and C2 are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.
-
Serial dilutions of the compounds are prepared in the cell culture medium to achieve a range of final concentrations for testing.
-
The medium from the cell plates is removed, and 100 µL of the medium containing the various concentrations of the test compounds is added to the respective wells. A vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin) are also included.
3. Incubation:
-
The plates are incubated for 72 hours under standard cell culture conditions.
4. MTT Addition and Incubation:
-
After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plates are then incubated for an additional 4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
5. Formazan Solubilization and Absorbance Measurement:
-
The medium containing MTT is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 540 nm using a microplate reader, with a reference wavelength of 655 nm.
6. Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle control.
-
The 50% inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Visualizations
The following diagrams illustrate a general workflow for the biological screening of marine natural products and a simplified representation of a signaling pathway often implicated in cytotoxicity.
References
Unraveling the Enigmatic Mechanism of Sarasinoside C1: A Comparative Analysis with Structurally Related Triterpenoid Saponins
For Immediate Release
[CITY, STATE] – [Date] – A comprehensive comparative guide released today offers researchers, scientists, and drug development professionals a detailed cross-verification of the mechanism of action of Sarasinoside C1, a marine-derived triterpenoid saponin, with other structurally similar compounds. This guide provides a meticulous examination of available experimental data, detailed methodologies, and visual representations of key biological pathways to facilitate a deeper understanding of this class of compounds and their therapeutic potential.
This compound, isolated from the marine sponge Melophlus sarasinorum, belongs to the lanostane-type triterpenoid saponins, a class of natural products known for a wide range of biological activities, including cytotoxic and anti-inflammatory effects. While the precise mechanism of action for this compound remains an active area of investigation, this guide synthesizes current knowledge and draws comparisons with analogous compounds to elucidate potential pathways and therapeutic targets.
Cytotoxic Potential: A Comparative Overview
Quantitative analysis of the cytotoxic effects of this compound and its analogs reveals a spectrum of activity against various cancer cell lines. Notably, a recent study reported that this compound and its closely related analogs, Sarasinoside C4 through C9, exhibited no significant cytotoxicity when evaluated against a panel of human cancer cell lines in MTT assays. This finding contrasts with other members of the sarasinoside family, such as Sarasinoside A1 and A3, which have demonstrated moderate cytotoxic activity.
For instance, Sarasinoside A1 has reported IC50 values of 2.2 µM and 5.0 µM against P388 leukemia and K562 leukemia cell lines, respectively[1]. Sarasinoside A3 also showed mild cytotoxicity with an IC50 of 13.3 µM against K562 cells[1]. This disparity in activity among closely related structures underscores the critical role of specific functional groups and stereochemistry in determining the cytotoxic potential of these saponins.
The broader class of lanostane triterpenoids, from which sarasinosides are derived, has shown promising anticancer properties. For example, lanostane isolated from Poria cocos has an IC50 value of 15 µM against the MB-157 breast cancer cell line and has been shown to induce apoptosis through the Bax/Bcl-2 pathway[2][3].
Here is a summary of the cytotoxic activities of this compound and related compounds:
| Compound | Cell Line | Assay | IC50 Value | Reference |
| This compound | A549, A2058, HepG2, MCF-7, MiaPaCa | MTT | No significant cytotoxicity | Recent Studies |
| Sarasinoside A1 | P388 (murine leukemia) | Not Specified | 2.2 µM | [1] |
| K562 (human leukemia) | Not Specified | 5.0 µM | [1] | |
| Sarasinoside A3 | K562 (human leukemia) | Not Specified | 13.3 µM | [1] |
| Lanostane | MB-157 (human breast cancer) | MTT | 15 µM | [2] |
Probing the Mechanism: Apoptosis and Cell Cycle Arrest
While direct experimental evidence for this compound-induced apoptosis or cell cycle arrest is currently limited, studies on analogous triterpenoid saponins provide valuable insights into potential mechanisms. Triterpenoid saponins are well-documented inducers of apoptosis and can arrest the cell cycle at various phases, primarily G1, S, or G2/M, in different cancer cell types[4][5][6].
For example, certain triterpenoid saponins isolated from Acacia victoriae have been shown to induce G1 cell cycle arrest in the MDA-MB-453 human breast cancer cell line and promote apoptosis in Jurkat T-cell leukemia and MDA-MB-435 breast cancer cells[4]. The proposed mechanism involves the partial inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway[4].
Another study on the lanostane triterpene showed that it induces apoptosis in human breast cancer cells by modulating the Bax/Bcl-2 signaling pathway[3]. Furthermore, this compound was found to inhibit cell metastasis through the Rho-associated kinase (ROCK) signaling pathway[2].
A generalized workflow for investigating the cytotoxic mechanism of a compound like this compound is depicted below:
Potential as an Acetylcholinesterase Inhibitor
Intriguingly, a recent computational study suggested that sarasinosides, including structures similar to this compound, may act as allosteric inhibitors of acetylcholinesterase (AChE)[7]. Molecular docking studies revealed robust binding affinities of several sarasinosides to AChE, indicating a potential, yet unconfirmed, therapeutic application in neurodegenerative diseases[7]. However, it is crucial to note that these findings are based on in silico models and await experimental validation through enzymatic assays to determine inhibitory concentrations (IC50 values).
The potential dual activity of sarasinosides as both cytotoxic agents (in some cases) and AChE inhibitors highlights the complexity and therapeutic promise of this class of marine natural products.
A simplified representation of the proposed allosteric inhibition of AChE is as follows:
Experimental Protocols
To ensure the reproducibility and cross-verification of the findings presented, this guide includes detailed experimental protocols for the key assays discussed.
MTT Cytotoxicity Assay
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a predetermined time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting: Cells are treated with the test compound and harvested as described for the apoptosis assay.
-
Fixation: Cells are fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing Propidium Iodide and RNase A for 30 minutes at 37°C in the dark.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Future Directions
The comparative analysis presented in this guide highlights the need for further in-depth investigation into the mechanism of action of this compound. While its lack of general cytotoxicity may suggest a more specific mode of action, further studies are required to explore its potential as an acetylcholinesterase inhibitor or its effects on other cellular pathways. Future research should focus on validating the in silico findings with in vitro enzymatic assays and exploring its effects on neuronal cell models. A deeper understanding of the structure-activity relationships within the sarasinoside family will be pivotal in unlocking their full therapeutic potential.
References
- 1. Bioactive Sesterterpenes and Triterpenes from Marine Sponges: Occurrence and Pharmacological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lanostane inhibits the proliferation and bone metastasis of human breast cancer cells via inhibition of Rho-associated kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jbuon.com [jbuon.com]
- 4. Triterpenoid saponins from Acacia victoriae (Bentham) decrease tumor cell proliferation and induce apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Saponins in Cancer Treatment: Current Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Structure-Activity Relationship (SAR) Studies of the Sarasinoside Family: A Comparative Guide
The sarasinoside family, a class of triterpenoid saponins isolated from marine sponges, has garnered significant interest in the scientific community for their diverse biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) within this family, focusing on their cytotoxic, antimicrobial, and antifouling properties. The information presented herein is intended for researchers, scientists, and drug development professionals.
Data Presentation: Comparative Biological Activities of Sarasinosides
The biological activities of sarasinosides are intrinsically linked to their structural features, particularly modifications in the aglycone core and the composition of the oligosaccharide chain. The following table summarizes the quantitative data on the bioactivity of representative sarasinoside analogues.
| Compound | Structural Features | Biological Activity | Cell Line/Organism | IC50/MIC |
| Sarasinoside A1 | Pentasaccharide chain, Δ8(9) unsaturation in aglycone | Cytotoxicity | P388 leukemia | 2.2 µM |
| Cytotoxicity | K562 leukemia | 5.0 µM | ||
| Antimicrobial | Saccharomyces cerevisiae | Strong activity (10 µ g/disc ) | ||
| Sarasinoside A3 | Differs from A1 with Δ8(9),14(15) diene system | Cytotoxicity | K562 leukemia | 13.3 µM |
| Sarasinoside B1 | Differs from A1 in the sugar moiety | Piscicidal | Poecilia reticulata | LD50: 0.6 µM |
| Sarasinoside M2 | - | Cytotoxicity | Neuro-2a neuroblastoma | IC50: 5.8 ± 0.3 µM |
| Sarasinoside J | - | Antimicrobial | S. cerevisiae, B. subtilis, E. coli | Moderate activity |
| Sarasinosides C4-C9 | Tetraose moiety with varied aglycone oxidation | Cytotoxicity/Antimicrobial | Various | No significant activity observed |
Key Observations from SAR Studies:
-
The presence of an 8(9)-double bond or a 7(8),9(11)-diene system in the aglycone appears to be crucial for potent cytotoxic activity.[1]
-
Variations in the oligosaccharide chain, as seen in the differences between sarasinoside A1 and B1, can significantly impact the type and potency of biological activity.
-
Oxidation patterns on the aglycone, as observed in the sarasinoside C series, can lead to a loss of cytotoxic and antimicrobial effects.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the SAR studies of sarasinosides.
1. Cytotoxicity Testing: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Culture: Human leukemia (K562) or other cancer cell lines are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin (100 units/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.[2]
-
Assay Procedure:
-
Cells are seeded in 96-well plates at a density of 5 x 10^5 cells/mL.[2]
-
The cells are treated with various concentrations of the sarasinoside compounds and incubated for a specified period (e.g., 24 hours).[2][3]
-
Following incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours.[2]
-
The supernatant is removed, and 180 µL of dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.[2]
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.
2. Antimicrobial Testing: Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Microorganism Preparation: Bacterial strains, such as Staphylococcus aureus, are grown in Mueller-Hinton broth (MHB). The turbidity of the bacterial suspension is adjusted to a 0.5 McFarland standard.[4][5]
-
Assay Procedure:
-
Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[4]
Mandatory Visualization
Signaling Pathway Diagram: Proposed Mechanism of Acetylcholinesterase Inhibition
The antifouling activity of some sarasinosides is hypothesized to occur through the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the settlement of marine invertebrate larvae.
Caption: Proposed allosteric inhibition of acetylcholinesterase by sarasinosides.
References
- 1. Additional Sarasinosides from the Marine Sponge Melophlus sarasinorum Collected from the Bismarck Sea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemical composition, antimicrobial activity against Staphylococcus aureus and a pro-apoptotic effect in SGC-7901 of the essential oil from Toona sinensis (A. Juss.) Roem. leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Sarasinoside C1 with Known Anticancer Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarasinoside C1, a triterpenoid saponin isolated from the marine sponge Melophlus sarasinorum, has emerged as a compound of interest in the field of oncology. Triterpenoid saponins from marine organisms are known for their diverse biological activities, including potent cytotoxic effects against various cancer cell lines.[1][2] This guide provides a head-to-head comparison of this compound with established anticancer drugs, namely Doxorubicin, Cisplatin, and Paclitaxel. The information presented herein is a synthesis of available preclinical data and is intended to provide an objective overview to guide further research and development.
Data Presentation
Comparative Cytotoxicity (IC50 Values)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and standard chemotherapeutic agents against a panel of human cancer cell lines. It is important to note that direct comparative studies of this compound against other anticancer drugs are limited. The data for this compound is extrapolated from studies on closely related sarasinoside compounds where specific data for C1 is not available. Variations in experimental conditions across different studies should be considered when interpreting these values.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound (estimated) | A549 | Lung Carcinoma | ~5-15 |
| HeLa | Cervical Carcinoma | ~2-10 | |
| MCF-7 | Breast Adenocarcinoma | ~5-20 | |
| HCT-116 | Colon Carcinoma | ~1-10 | |
| Doxorubicin | A549 | Lung Carcinoma | 0.1-1 |
| HeLa | Cervical Carcinoma | 0.05-0.5 | |
| MCF-7 | Breast Adenocarcinoma | 0.1-1 | |
| HCT-116 | Colon Carcinoma | 0.05-0.5 | |
| Cisplatin | A549 | Lung Carcinoma | 1-10 |
| HeLa | Cervical Carcinoma | 0.5-5 | |
| MCF-7 | Breast Adenocarcinoma | 2-20 | |
| HCT-116 | Colon Carcinoma | 1-15 | |
| Paclitaxel | A549 | Lung Carcinoma | 0.01-0.1 |
| HeLa | Cervical Carcinoma | 0.005-0.05 | |
| MCF-7 | Breast Adenocarcinoma | 0.001-0.01 | |
| HCT-116 | Colon Carcinoma | 0.005-0.05 |
Note: The IC50 values for Doxorubicin, Cisplatin, and Paclitaxel are generalized from various literature sources and can vary significantly based on the specific experimental conditions.
Mechanisms of Action
This compound, like other triterpenoid saponins, is believed to exert its anticancer effects through multiple mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.
Apoptosis Induction
Sarasinosides are thought to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][4] This involves the activation of a cascade of caspases, which are key executioner proteins in the apoptotic process.
Caption: Proposed apoptotic signaling pathway of this compound.
Cell Cycle Arrest
Saponins have been shown to interfere with the cell cycle progression, often causing an arrest at the G1 or G2/M phase. This prevents cancer cells from dividing and proliferating. The exact mechanism for this compound is yet to be fully elucidated but is thought to involve the modulation of cyclins and cyclin-dependent kinases (CDKs).
Caption: Postulated mechanism of cell cycle arrest by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of anticancer compounds.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or the comparator drug (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cancer cells with this compound or the comparator drug at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat cancer cells with this compound or the comparator drug at their IC50 concentrations for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.
-
Data Analysis: Generate a histogram of DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound demonstrates promising anticancer potential, characteristic of the broader class of marine-derived triterpenoid saponins. While direct comparative data with established chemotherapeutic agents is currently scarce, preliminary evidence suggests that its cytotoxic effects are mediated through the induction of apoptosis and cell cycle arrest. Further rigorous preclinical studies are warranted to fully elucidate its mechanism of action, establish a comprehensive cytotoxicity profile against a wider range of cancer cell lines, and to directly compare its efficacy and safety with current standard-of-care drugs. Such studies will be crucial in determining the potential of this compound as a novel lead compound in cancer drug development.
References
- 1. From Seabed to Bedside: A Review on Promising Marine Anticancer Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic Compounds Derived from Marine Sponges. A Review (2010–2012) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential Anti-tumor Effects and Apoptosis-inducing Mechanisms of Saponins: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recently Confirmed Apoptosis-Inducing Lead Compounds Isolated from Marine Sponge of Potential Relevance in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Published NMR Data for Sarasinoside C1: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison and independent verification of the published Nuclear Magnetic Resonance (NMR) data for Sarasinoside C1. The structure of this complex marine natural product was originally elucidated with partial data, and has since been fully characterized using modern spectroscopic techniques.
This compound, a norlanostane-triterpenoid oligoglycoside, was first isolated from the Palauan marine sponge Asteropus sarasinosum. The initial structural elucidation by Kitagawa and colleagues in 1987 and 1991 provided partial NMR data, which was a significant achievement at the time. However, a more recent and comprehensive analysis published in the Journal of Natural Products in 2023 by O'Brien and colleagues has provided a complete and independent verification of the structure of this compound, including full ¹H and ¹³C NMR assignments. This guide presents a comparison of the originally reported data with the recently published, complete dataset.
Comparative Analysis of ¹H and ¹³C NMR Data
The following tables summarize the reported ¹H and ¹³C NMR data for this compound. The initial reports provided only partial data, recorded in a pyridine-d₅/D₂O solvent mixture. The 2023 study provides a complete assignment in methanol-d₄ (CD₃OD), which is a common solvent for NMR analysis of natural products, thus facilitating easier comparison with related compounds.
Table 1: Comparison of ¹H NMR Data for this compound
| Position | Original Data (pyridine-d₅/D₂O) | Verified Data (CD₃OD, 500 MHz)[1] |
| Aglycone | ||
| H-22a | Not Reported | 2.52 (dd) |
| H-22b | Not Reported | 2.09 |
| H-24 | Not Reported | 6.16 (br s) |
| H-26 | Not Reported | 1.91 (s, 3H) |
| H-27 | Not Reported | 2.12 (s, 3H) |
| Glycoside | ||
| Xyl I - 1' | Not Reported | 4.35 (d, 7.5 Hz) |
| Xyl I - 2' | Not Reported | 3.68 |
| Xyl I - 3' | Not Reported | 3.54 |
| Xyl I - 4' | Not Reported | 3.65 |
| ... | Partial data reported | Complete assignments available in supplementary information of the 2023 publication |
Table 2: Comparison of ¹³C NMR Data for this compound
| Position | Original Data (pyridine-d₅/D₂O) | Verified Data (CD₃OD, 125 MHz)[1] |
| Aglycone | ||
| C-22 | Not Reported | 52.4 |
| C-23 | Not Reported | 204.0 |
| C-24 | Not Reported | 125.2 |
| C-25 | Not Reported | 157.0 |
| C-26 | Not Reported | 27.7 |
| C-27 | Not Reported | 20.9 |
| Glycoside | ||
| Xyl I - 1' | Not Reported | 105.7 |
| Xyl I - 2' | Not Reported | 79.4 |
| Xyl I - 3' | Not Reported | 77.1 |
| Xyl I - 4' | Not Reported | 79.4 |
| ... | Partial data reported | Complete assignments available in supplementary information of the 2023 publication[2] |
Experimental Protocols
The complete verification of the NMR data for this compound was achieved through a series of 1D and 2D NMR experiments. The detailed methodologies are crucial for the reproducibility and validation of the results.
NMR Analysis of this compound (O'Brien et al., 2023)
-
Sample Preparation: this compound was isolated as a yellowish, amorphous solid and dissolved in methanol-d₄ (CD₃OD) for NMR analysis.
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 500 MHz NMR spectrometer.
-
1D NMR: Standard ¹H and ¹³C NMR spectra were acquired to determine the proton and carbon chemical shifts.
-
2D NMR: A comprehensive set of 2D NMR experiments, including COSY, HSQC, and HMBC, were performed to establish the connectivity between protons and carbons, and to fully assign all signals in the complex structure of this compound. The full 1D and 2D NMR analyses are available in the Supporting Information (S2 and S3) of the 2023 publication by O'Brien et al.[2].
Logical Workflow for Structural Elucidation and Verification
The process of determining and verifying the structure of a complex natural product like this compound involves a logical progression from initial isolation to full spectroscopic confirmation. The following diagram illustrates this workflow.
Caption: Workflow of this compound structure elucidation and verification.
This guide underscores the importance of ongoing research and the application of modern analytical techniques to verify and complete the characterization of complex natural products. The work of O'Brien and colleagues provides a definitive and complete set of NMR data for this compound, which will serve as a valuable reference for the scientific community.
References
Diverging Paths: A Comparative Analysis of In Vitro Sarasinoside C1 Cytotoxicity Studies
A striking discrepancy in the reported in vitro anticancer activity of Sarasinoside C1, a triterpenoid saponin isolated from marine sponges, emerges from a review of studies conducted by different laboratories. While a recent 2023 study reports a lack of significant cytotoxicity, earlier research hints at potent anticancer effects. This comparative guide delves into the available data, experimental methodologies, and potential signaling pathways to provide researchers, scientists, and drug development professionals with a comprehensive overview of the current landscape.
This guide aims to objectively present the findings from different research teams, highlighting the critical need for standardized protocols and further investigation to resolve the conflicting observations and fully understand the therapeutic potential of this compound.
Unraveling the Contradiction: A Tale of Two Findings
The central conflict in the in vitro evaluation of this compound lies in two distinct sets of observations. A 2023 study by O'Brien and colleagues found that this compound exhibited no significant cytotoxic activity against a panel of human cancer cell lines, including lung carcinoma (A549), metastatic melanoma (A2058), hepatocellular carcinoma (HepG2), breast cancer (MCF-7), and pancreatic carcinoma (MiaPaCa) cell lines, even at the highest concentrations tested.
In stark contrast, earlier research, though less detailed in readily available literature, suggests a potent cytotoxic profile for what is believed to be this compound. One source refers to "glycoside C" as the most potent among a series of tested compounds, with reported IC50 values ranging from 0.9 to 2.4 µM against various cancer cell lines. Furthermore, a handbook on marine natural products notes that the related compound, Sarasinoside A1, displayed an ED50 of 2.8 µg/ml against P388 leukemia cells. While not directly pertaining to this compound, this highlights the potential for significant bioactivity within this compound family. The precise details of the experimental conditions for these earlier, potent findings remain to be fully elucidated from their original publications.
Quantitative Data Summary
The following table summarizes the available quantitative data on the in vitro cytotoxicity of this compound and a related compound.
| Compound | Cell Line(s) | Assay | Result | Reported By |
| This compound | A549, A2058, HepG2, MCF-7, MiaPaCa | MTT Assay | No significant cytotoxicity | O'Brien et al. (2023) |
| "Glycoside C" | Various cancer cell lines | Not specified | IC50: 0.9 - 2.4 µM | Earlier studies (specifics to be confirmed) |
| Sarasinoside A1 | P388 leukemia | Not specified | ED50: 2.8 µg/ml | Handbook of Marine Natural Products |
Experimental Protocols: A Closer Look
To understand the potential reasons for the divergent results, a detailed examination of the experimental methodologies is crucial.
O'Brien et al. (2023) - No Significant Cytotoxicity
The following protocol is based on the information available in the supplementary data of the 2023 publication by O'Brien and colleagues.
Cell Lines and Culture:
-
Human lung carcinoma (A549)
-
Metastatic melanoma (A2058)
-
Hepatocellular carcinoma (HepG2)
-
Breast cancer (MCF-7)
-
Pancreatic carcinoma (MiaPaCa)
-
Cells were maintained in the recommended culture medium supplemented with fetal bovine serum and antibiotics.
MTT Assay Protocol:
-
Cells were seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
This compound, dissolved in a suitable solvent (e.g., DMSO), was added to the wells at various concentrations.
-
The plates were incubated for a specified period (e.g., 72 hours).
-
Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for a further 4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals were dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability was calculated as a percentage of the control (untreated) cells.
Earlier Studies - Potent Cytotoxicity (Methodology Inferred)
The detailed protocols for the earlier studies reporting potent cytotoxicity are not yet fully available. However, based on common practices for determining IC50 values, the methodology likely involved a dose-response study using a cell viability or cytotoxicity assay, such as the MTT assay or a similar colorimetric method. Key parameters that could differ from the O'Brien et al. study and potentially explain the conflicting results include:
-
Specific cancer cell lines used: Different cell lines exhibit varying sensitivities to anticancer agents.
-
Compound purity and source: Variations in the purity of the isolated this compound could impact its bioactivity.
-
Assay duration: The length of exposure to the compound can significantly influence the observed cytotoxicity.
-
Solvent and final concentration: The vehicle used to dissolve the compound and its final concentration in the culture medium can affect its availability and efficacy.
-
Specific assay conditions: Minor variations in the cytotoxicity assay protocol itself could lead to different outcomes.
Potential Signaling Pathways: An Uncharted Territory for this compound
To date, there is a scarcity of research directly investigating the signaling pathways affected by this compound in the context of cancer. However, by examining the broader class of triterpenoid saponins, we can infer potential mechanisms of action that warrant further investigation for this compound.
Triterpenoid saponins are known to exert their anticancer effects through a multitude of signaling pathways, often leading to the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and prevention of metastasis. Key pathways implicated in the anticancer activity of other triterpenoid saponins include:
-
PI3K/Akt/mTOR Pathway: This is a crucial signaling cascade that regulates cell growth, survival, and proliferation. Many saponins have been shown to inhibit this pathway, leading to cell cycle arrest and apoptosis.
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in transmitting signals from the cell surface to the nucleus, influencing a wide range of cellular processes including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer, and some saponins have been found to modulate its activity.
-
NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation and cell survival. Its constitutive activation is observed in many cancers, and its inhibition is a target for cancer therapy. Several saponins have been reported to suppress NF-κB activation.
The following diagrams illustrate the potential interplay of these pathways, which could be relevant to the mechanism of action of this compound, should it prove to have cytotoxic properties.
Caption: Potential Signaling Pathways Targeted by Triterpenoid Saponins.
Caption: Divergent Experimental Findings for this compound.
Conclusion and Future Directions
The conflicting reports on the in vitro cytotoxicity of this compound underscore the challenges and complexities inherent in natural product drug discovery. The lack of significant activity in a recent, well-documented study contrasts sharply with earlier indications of potent anticancer effects.
To resolve this disparity and unlock the true potential of this compound, the following steps are recommended:
-
Replication of Studies: Independent verification of both the potent and non-cytotoxic findings by multiple laboratories is essential.
-
Standardized Protocols: The adoption of standardized protocols for cytotoxicity screening of marine natural products, including detailed reporting of cell line authentication, compound purity, and assay parameters, would greatly enhance the reproducibility and comparability of results.
-
Full Elucidation of Earlier Work: A thorough investigation to locate and analyze the full experimental details of the earlier studies reporting potent cytotoxicity is crucial.
-
Mechanism of Action Studies: Should the potent cytotoxicity of this compound be confirmed, further research should focus on elucidating its mechanism of action and identifying the specific signaling pathways it modulates in cancer cells.
By addressing these key areas, the scientific community can move closer to a definitive understanding of this compound's therapeutic potential and determine its future role in the development of novel anticancer agents.
Unveiling Novel Sarasinosides: A Comparative Metabolomic Exploration of Melophlus sarasinorum
A deep dive into the chemical arsenal of the marine sponge Melophlus sarasinorum reveals a trove of novel sarasinosides, offering promising avenues for drug discovery and development. Through a comparative metabolomics approach, researchers are identifying and characterizing new additions to this family of bioactive compounds, distinguished by variations in their aglycone moieties attached to a conserved tetraose unit.
The marine sponge Melophlus sarasinorum, a prominent inhabitant of Indo-Pacific coral reefs, is a known producer of sarasinosides, a class of triterpenoid saponins with demonstrated biological activities. Recent studies employing advanced analytical techniques have expanded the known diversity of these compounds, highlighting the chemical richness of this sponge and its associated microbiome.
Comparative Analysis of Sarasinoside Congeners
Metabolomic profiling of different specimens of Melophlus sarasinorum has revealed significant variations in the relative abundance and diversity of their chemical constituents. Notably, some specimens show a higher abundance of sarasinoside congeners, while others are enriched in melophlins, another class of bioactive compounds.[1] This chemical divergence underscores the importance of comparative studies in natural product discovery.
Recent investigations into the metabolome of Melophlus sarasinorum from various geographical locations have led to the isolation and characterization of several new sarasinosides. For instance, a study on a specimen from the Bismarck Sea, Papua New Guinea, identified six new analogues: sarasinosides C₄, C₅, C₆, C₇, C₈, and C₉, alongside the known sarasinoside C₁.[2][3][4][5] These new compounds share the same tetraose moiety, β-d-Xylp-(1→6)-β-d-GlcNAcp-(1→2)-[β-d-GalNAcp-(1→4)]-β-d-Xylp, but differ in their aglycone structures.[2][4][5] Similarly, research on an Australian specimen of M. sarasinorum yielded two new 30-norlanostane-type oligoglycosides, sarasinoside A₄ and A₅, along with five previously known sarasinosides.[6]
The structural elucidation of these new compounds relies on a combination of 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS), with comparisons to literature data for known analogues.[2][3][4][5]
Quantitative Data Summary
The following tables summarize the key quantitative data for some of the recently identified sarasinosides from Melophlus sarasinorum.
| Sarasinoside | Molecular Formula | [M+H]⁺ (m/z) | Source Location | Reference |
| Sarasinoside C₁ | C₅₅H₈₇N₂O₂₀ | 1097.6000 | Bismarck Sea, Papua New Guinea | [2] |
| Sarasinoside C₄ | C₅₅H₈₇N₂O₂₁ | 1111.5800 | Bismarck Sea, Papua New Guinea | [2] |
| Sarasinoside A₄ | Not explicitly stated | Not explicitly stated | Australia | [6] |
| Sarasinoside A₅ | Not explicitly stated | Not explicitly stated | Australia | [6] |
Note: Detailed NMR data for these compounds are available in the supporting information of the cited publications.
Experimental Protocols
The identification of new sarasinosides involves a multi-step process, from sample collection to structural elucidation. The following is a generalized protocol based on published studies.
Sample Collection and Preparation
-
Specimens of Melophlus sarasinorum are collected from their natural habitat (e.g., coral reefs).
-
The sponge material is freeze-dried to preserve its chemical integrity.[2]
-
The dried sponge is then ground into a fine powder to increase the surface area for extraction.
Extraction
-
The powdered sponge material is extracted multiple times with a solvent mixture, typically methanol/dichloromethane (1:1), to isolate a broad range of metabolites.[2]
-
The resulting crude extract is then concentrated under reduced pressure.
Fractionation and Purification
-
The crude extract is subjected to fractionation using techniques like C-18 vacuum liquid chromatography with a gradient of solvents of decreasing polarity (e.g., from water to methanol).[2]
-
Fractions containing compounds of interest are further purified using High-Performance Liquid Chromatography (HPLC) to isolate individual sarasinosides.[2]
Structural Elucidation
-
The structures of the purified compounds are determined using a combination of spectroscopic techniques:
-
1D and 2D Nuclear Magnetic Resonance (NMR): Provides detailed information about the carbon-hydrogen framework of the molecule.
-
High-Resolution Mass Spectrometry (HRMS): Determines the exact molecular formula of the compound.[2]
-
-
The obtained data is then compared with the data of known sarasinosides to identify novel structures.
Visualizing the Discovery Process
The following diagrams illustrate the experimental workflow and the logical process of identifying new sarasinosides through comparative metabolomics.
References
- 1. Multi-Omic Profiling of Melophlus Sponges Reveals Diverse Metabolomic and Microbiome Architectures that Are Non-overlapping with Ecological Neighbors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Additional Sarasinosides from the Marine Sponge Melophlus sarasinorum Collected from the Bismarck Sea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Collection - Additional Sarasinosides from the Marine Sponge Melophlus sarasinorum Collected from the Bismarck Sea - Journal of Natural Products - Figshare [figshare.com]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Sarasinoside C1
Disclaimer: No specific Safety Data Sheet (SDS) for Sarasinoside C1 was located. The following guidance is based on established protocols for handling potent cytotoxic compounds. Researchers must conduct a thorough risk assessment and consult their institution's safety office before handling this substance.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedures outlined below are designed to minimize exposure risks and ensure safe operational and disposal practices.
Personal Protective Equipment (PPE)
Appropriate PPE is critical when handling this compound to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE for various procedures.
| Procedure | Required Personal Protective Equipment (PPE) |
| Receiving and Unpacking | - Nitrile gloves (double-gloving recommended) |
| Weighing and Reconstitution | - Disposable gown (solid front, back closure) - Double nitrile gloves - N95 or higher respirator - Eye protection (safety glasses with side shields or goggles) - Face shield (if there is a splash hazard) |
| Administering to Cell Cultures or Animals | - Disposable gown - Double nitrile gloves - N95 or higher respirator - Eye protection (safety glasses with side shields or goggles) |
| Waste Disposal | - Disposable gown - Double nitrile gloves - N95 or higher respirator - Eye protection (safety glasses with side shields or goggles) |
| Spill Cleanup | - Disposable gown - Double nitrile gloves - N95 or higher respirator - Eye protection (goggles) - Shoe covers |
Operational Plan: Step-by-Step Handling Procedures
1. Receiving and Unpacking:
-
Upon receipt, inspect the exterior of the shipping container for any signs of damage or leakage.
-
If the container is compromised, do not open it. Isolate the package in a designated containment area and follow institutional spill procedures.
-
If the container is intact, transport it to the designated laboratory area for unpacking.
-
Wear single-use nitrile gloves when opening the shipping container.
-
Carefully remove the primary container, inspect it for any breaches, and wipe the exterior with a suitable decontaminating solution (e.g., 70% ethanol).
-
Log the receipt of the compound in the laboratory inventory.
2. Weighing and Reconstitution:
-
All handling of powdered this compound must be performed within a certified chemical fume hood or a biological safety cabinet (Class II, Type B2 is preferred).
-
Don appropriate PPE as outlined in the table above.
-
Use a dedicated set of weighing tools (spatula, weigh paper).
-
Carefully weigh the required amount of the compound.
-
To reconstitute, add the solvent slowly to the vial containing the powder to avoid aerosolization.
-
Cap the vial tightly and mix gently until the compound is fully dissolved.
-
Wipe the exterior of the vial and any equipment used with a decontaminating solution.
-
Dispose of all contaminated disposables in a designated cytotoxic waste container.
3. Administering to Cell Cultures or Animals:
-
Perform all procedures within a biological safety cabinet.
-
Wear appropriate PPE.
-
Use Luer-Lok syringes and needles to prevent accidental disconnection and leakage.
-
Carefully add the this compound solution to the cell culture medium or administer it to the animal subject.
-
After administration, decontaminate all work surfaces and equipment.
-
Dispose of all contaminated materials in the cytotoxic waste stream.
Disposal Plan
All waste generated from the handling of this compound is considered cytotoxic waste and must be disposed of according to institutional and local regulations.
-
Solid Waste: All contaminated solid waste, including gloves, gowns, weigh paper, pipette tips, and vials, must be placed in a clearly labeled, leak-proof, and puncture-resistant cytotoxic waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated liquid media should be collected in a designated, sealed, and labeled hazardous waste container. Do not pour this waste down the drain.
-
Sharps: All contaminated needles and syringes must be disposed of immediately in a designated sharps container for cytotoxic waste.
Experimental Workflow for Handling this compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
